Product packaging for 3-Bromo-8-fluoroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 628691-73-6)

3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1438990
CAS No.: 628691-73-6
M. Wt: 215.02 g/mol
InChI Key: RNVWXBQACVWOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-8-fluoroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B1438990 3-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 628691-73-6

Properties

IUPAC Name

3-bromo-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWXBQACVWOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652978
Record name 3-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628691-73-6
Record name 3-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-8-fluoroimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the reactive bromine handle, make it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate, with a focus on its role in the development of novel therapeutics.

The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold, appearing in numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position and a fluorine atom at the 8-position allows for selective functionalization, enabling the exploration of chemical space and the optimization of pharmacological properties.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 628691-73-6[1]
Molecular Formula C₇H₄BrFN₂[2]
Molecular Weight 215.02 g/mol [3]
Appearance Solid (form may vary)[4]
Melting Point 90-95 °C (for the non-fluorinated analog, 3-bromoimidazo[1,2-a]pyridine)[4]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Spectroscopic Characterization:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the bromine (C3) and the carbons in the pyridine ring will show characteristic chemical shifts.

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence, starting from commercially available pyridine derivatives. A plausible and referenced synthetic route is outlined below.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A 2-Amino-3-fluoropyridine B 2-Amino-3-bromo-5-fluoropyridine A->B Bromination (e.g., NBS) C This compound B->C Cyclization (e.g., with bromoacetaldehyde)

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Bromination of 2-Amino-3-fluoropyridine

This initial step involves the regioselective bromination of 2-amino-3-fluoropyridine. The amino group directs the electrophilic substitution to the 5-position.

  • Reactants: 2-Amino-3-fluoropyridine, N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve 2-amino-3-fluoropyridine in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0°C.

    • Allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent and extract the product.

    • Purify the crude product by column chromatography to obtain 2-amino-5-bromo-3-fluoropyridine.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Ring

The second step involves the condensation and cyclization of the brominated aminopyridine with a suitable C2-synthon, such as bromoacetaldehyde or a precursor.

  • Reactants: 2-Amino-5-bromo-3-fluoropyridine, Bromoacetaldehyde (or its diethyl acetal).

  • Solvent: Ethanol (EtOH) or a similar protic solvent.

  • Procedure:

    • Combine 2-amino-5-bromo-3-fluoropyridine and bromoacetaldehyde diethyl acetal in ethanol.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

This synthetic approach is based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[8][9]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C3 position, which serves as a versatile handle for a variety of cross-coupling reactions.

Diagram of Key Reactions:

Reactivity_Diagram A 3-Bromo-8-fluoro- imidazo[1,2-a]pyridine B Suzuki Coupling (C-C bond formation) A->B Pd catalyst, Base, Boronic acid/ester C Buchwald-Hartwig Amination (C-N bond formation) A->C Pd catalyst, Base, Amine D Sonogashira Coupling (C-C triple bond formation) A->D Pd/Cu catalyst, Base, Alkyne E Functionalized Imidazo[1,2-a]pyridines B->E C->E D->E

Caption: Key cross-coupling reactions of this compound.

Suzuki Coupling:

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be readily coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce a wide range of aryl, heteroaryl, or alkyl substituents at the 3-position.

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds. It allows for the introduction of primary or secondary amines at the 3-position of the imidazo[1,2-a]pyridine core, providing access to a diverse array of amino-substituted derivatives.

Applications in Kinase Inhibitor Development:

The imidazo[1,2-a]pyridine scaffold is a key component of many kinase inhibitors. The ability to functionalize the 3-position of this compound through cross-coupling reactions allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases. For instance, derivatives of this scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy.[8][10]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

GHS Hazard Statements:

Based on the Safety Data Sheet (SDS) for this compound, the following GHS hazard statements apply[11]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates, especially in the area of kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug discovery endeavors.

References

3-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS number 628691-73-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS Number: 628691-73-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring appearance in a multitude of biologically active compounds.[1][2][3][4] This bicyclic heterocyclic system is present in commercial drugs such as Zolpidem, Olprinone, and Soraprazan, highlighting its therapeutic versatility.[1][4] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives highly sought-after building blocks in drug discovery programs. This guide focuses on a particularly valuable derivative: this compound. The presence of a bromine atom at the 3-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[5] Simultaneously, the fluorine atom at the 8-position can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a highly strategic starting material for the synthesis of novel chemical entities.[5][6]

Core Molecular Attributes

This compound is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold. Its chemical structure and key properties are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 628691-73-6[5][7]
Molecular Formula C₇H₄BrFN₂[5]
Molecular Weight 215.02 g/mol [4][5]
SMILES FC1=CC=CN2C1=NC=C2Br[4]
Appearance Solid (form may vary by supplier)N/A
Storage Conditions Keep in a dark place, under inert atmosphere, at 2-8°C[4]

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine cluster_1 Step 2: C3-Bromination start 2-Amino-3-fluoropyridine product1 8-Fluoroimidazo[1,2-a]pyridine start->product1 Reflux reagent1 Chloroacetaldehyde reagent1->product1 product2 This compound product1->product2 Acetonitrile, Reflux reagent2 N-Bromosuccinimide (NBS) reagent2->product2

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for the C3-halogenation of imidazo[1,2-a]pyridines and is adapted for the specific synthesis of this compound.

Step 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine

A detailed, peer-reviewed synthesis of 8-fluoroimidazo[1,2-a]pyridine has been published and can be followed to obtain the necessary precursor.[6] This typically involves the condensation of 2-amino-3-fluoropyridine with chloroacetaldehyde.

Step 2: C3-Bromination of 8-Fluoroimidazo[1,2-a]pyridine

  • To a solution of 8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Characterization Data

While specific spectral data for this compound is not available in the searched literature, it is typically provided by commercial suppliers.[3][4] The expected characterization would include:

  • ¹H NMR: Analysis of the proton signals, including their chemical shifts, multiplicities, and coupling constants, to confirm the substitution pattern on the heterocyclic ring.

  • ¹³C NMR: Identification of all carbon atoms in the molecule, including those bearing the bromine and fluorine substituents.

  • Mass Spectrometry (MS): Determination of the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which serves as a versatile handle for introducing a wide range of substituents at the 3-position of the imidazo[1,2-a]pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is ideally suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: A Key Transformation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds.[3][8] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position, which is a common strategy in the development of new therapeutic agents.

Suzuki_Coupling reactant1 This compound product 3-Aryl-8-fluoroimidazo[1,2-a]pyridine reactant1->product reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, Cs₂CO₃) base->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-8-fluoroimidazo[1,2-a]pyridine.

Role in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a key component in a wide array of therapeutic agents, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and as modulators of the central nervous system.[2][4][9] The ability to readily diversify the 3-position of the 8-fluoro-substituted core makes this compound a valuable starting material for generating libraries of novel compounds for biological screening. The fluorine atom at the 8-position can enhance metabolic stability by blocking potential sites of metabolism and can also improve binding affinity to biological targets through favorable electrostatic interactions.[6]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed.[10]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet from the supplier before handling this compound.[10]

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in the field of drug discovery and materials science. Its "privileged" imidazo[1,2-a]pyridine core, combined with the versatile reactivity of the C3-bromo substituent and the modulating effect of the C8-fluoro group, makes it a valuable asset for medicinal chemists. The well-established reactivity of this compound in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means of generating diverse libraries of novel molecules for biological evaluation. Adherence to appropriate safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the imidazo[1,2-a]pyridine core and the presence of both bromine and fluorine substituents, impart a distinct set of physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside experimental considerations for its synthesis and analysis.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs. The introduction of a bromine atom at the 3-position and a fluorine atom at the 8-position significantly modulates the electronic and steric properties of the parent ring system. The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. The following table summarizes its key identifiers and properties.

PropertyValueSource
Chemical Name This compound-
CAS Number 628691-73-6[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Appearance Solid (predicted)-
Melting Point Estimated: 90-95 °C (based on 3-Bromoimidazo[1,2-a]pyridine)
Boiling Point Not available-
Density Predicted: 1.80 ± 0.1 g/cm³-
Solubility Soluble in organic solvents (predicted)[2]
pKa Not available-
SMILES FC1=CC=CN2C1=NC=C2Br[1]
Storage Keep in a dark place, inert atmosphere, 2-8°C[1]

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through several synthetic strategies common for this class of compounds. A plausible and efficient method involves the cyclization of a suitably substituted 2-aminopyridine with a two-carbon electrophilic synthon, followed by bromination.

Proposed Synthetic Pathway

A logical synthetic route would start from 2-amino-3-fluoropyridine. This precursor can undergo a condensation reaction with a suitable α-haloketone or a related C2 synthon to form the imidazo[1,2-a]pyridine core. Subsequent regioselective bromination at the C3 position, a site known to be susceptible to electrophilic attack in this ring system, would yield the final product.

Synthesis of this compound 2-amino-3-fluoropyridine 2-amino-3-fluoropyridine 8-fluoroimidazo[1,2-a]pyridine 8-fluoroimidazo[1,2-a]pyridine 2-amino-3-fluoropyridine->8-fluoroimidazo[1,2-a]pyridine Cyclization C2_synthon α-haloketone or equivalent C2_synthon->8-fluoroimidazo[1,2-a]pyridine Final_Product This compound 8-fluoroimidazo[1,2-a]pyridine->Final_Product Bromination Brominating_agent NBS or Br₂ Brominating_agent->Final_Product

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

The following is a general protocol for the synthesis of imidazo[1,2-a]pyridines, which can be adapted for the synthesis of the target compound.

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add the α-halocarbonyl compound (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the aromatic rings, as well as the C-Br and C-F stretching vibrations.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the imidazo[1,2-a]pyridine core and its halogen substituents.

Key Reactive Sites

Caption: Key reactive sites of this compound.

  • C3-Position (Bromine attachment): The bromine atom at the C3 position is a versatile functional group. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents (aryl, alkyl, alkynyl groups). This position is also susceptible to nucleophilic aromatic substitution under certain conditions.

  • Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine ring system is generally electron-rich and can undergo electrophilic substitution reactions. The C3 position is typically the most reactive site towards electrophiles.

  • C8-Position (Fluorine attachment): The fluorine atom at the C8 position is generally unreactive towards nucleophilic substitution but significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can affect the basicity of the nitrogen atoms and the overall reactivity of the ring system.

Applications in Drug Discovery

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of new therapeutic agents. The imidazo[1,2-a]pyridine core is a known pharmacophore in a variety of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents. The ability to functionalize the C3 position via the bromo substituent provides a straightforward avenue to generate libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the presence of versatile halogen substituents provide a platform for the development of novel compounds with tailored properties. While some of its physicochemical properties are yet to be experimentally determined, predictions based on related structures offer valuable insights for its handling and application. Further research into the synthesis, reactivity, and biological activity of derivatives of this compound is warranted and holds promise for the discovery of new chemical entities with therapeutic potential.

References

3-Bromo-8-fluoroimidazo[1,2-a]pyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-8-fluoroimidazo[1,2-a]pyridine: Molecular Structure, Properties, and Applications

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by the fusion of imidazole and pyridine rings, and the presence of bromo and fluoro substituents, imparts a range of desirable chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety, known for its wide range of pharmacological activities, including anxiolytic, analgesic, and neuroleptic effects.[1][2] The strategic placement of bromine and fluorine atoms on this core structure further enhances its utility as a versatile building block in the synthesis of novel therapeutic agents and advanced materials.[3][4] The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the fluorine atom can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

Molecular Structure and Physicochemical Properties

The core of this compound is a bicyclic system where an imidazole ring is fused to a pyridine ring. The bromine atom is attached at the 3-position of the imidazole ring, and the fluorine atom is at the 8-position of the pyridine ring.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂[5]
Molecular Weight 215.02 g/mol [3][6]
CAS Number 628691-73-6[5][7][8]
Appearance Solid[9]
SMILES FC1=CC=CN2C1=NC=C2Br[6]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3][6]

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[2] A common and effective method for the synthesis of this compound involves a two-step process: the initial formation of the 8-fluoroimidazo[1,2-a]pyridine core, followed by regioselective bromination at the 3-position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-fluoroimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-fluoropyridine in a suitable solvent such as ethanol, add a 40% aqueous solution of chloroacetaldehyde.

  • Add a base, for instance, sodium bicarbonate, to the mixture.

  • Heat the reaction mixture at reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extract the crude product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 8-fluoroimidazo[1,2-a]pyridine.

Step 2: Bromination of 8-fluoroimidazo[1,2-a]pyridine

  • Dissolve the 8-fluoroimidazo[1,2-a]pyridine obtained from Step 1 in a suitable solvent, such as chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • Purify the final product by recrystallization or column chromatography to yield this compound.

2-Amino-3-fluoropyridine 2-Amino-3-fluoropyridine 8-Fluoroimidazo[1,2-a]pyridine 8-Fluoroimidazo[1,2-a]pyridine 2-Amino-3-fluoropyridine->8-Fluoroimidazo[1,2-a]pyridine Chloroacetaldehyde, NaHCO3 This compound This compound 8-Fluoroimidazo[1,2-a]pyridine->this compound N-Bromosuccinimide (NBS)

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to its versatile reactivity and the favorable properties imparted by the fluoro and bromo substituents.[3][10]

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold is a common core in the design of kinase inhibitors for cancer therapy. The bromine at the 3-position allows for the introduction of various side chains through Suzuki or Sonogashira coupling reactions, enabling the exploration of the chemical space around the core to optimize potency and selectivity.

  • Central Nervous System (CNS) Agents: This class of compounds has been investigated for its potential as anxiolytic and other CNS-active agents. The 8-fluoro substitution can enhance brain penetration and metabolic stability, which are crucial for drugs targeting the CNS.

  • Bioisosteric Replacement: The 8-fluoroimidazo[1,2-a]pyridine moiety has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the development of allosteric modulators of the GABAA receptor, demonstrating its utility in fine-tuning the physicochemical and pharmacological properties of lead compounds.[11]

  • Materials Science: The unique electronic properties of the imidazo[1,2-a]pyridine ring system make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[1][4]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in drug discovery and materials science. Its well-defined molecular structure and versatile reactivity make it an attractive starting material for the synthesis of a wide range of novel molecules with diverse biological activities and material properties. The synthetic protocols for this compound are accessible, and its applications continue to expand as researchers further explore the chemical space of imidazo[1,2-a]pyridine derivatives.

References

Spectroscopic Characterization of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 3-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS 628691-73-6). While this molecule is commercially available, detailed public-domain spectral data remains scarce.[1][2] This document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles, provides detailed experimental protocols for acquiring high-quality data, and presents a predicted analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra based on established principles of spectroscopy and data from analogous structures. The guide is designed to empower researchers to confidently acquire, interpret, and validate the structural integrity of this compound for applications in medicinal chemistry and materials science.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3][4] This fused bicyclic system, containing a bridgehead nitrogen atom, is a key pharmacophore in drugs targeting various conditions. The introduction of halogen substituents, such as bromine and fluorine, allows for fine-tuning of the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[5]

This compound incorporates two such halogens at strategic positions. The bromine atom at the C3 position of the imidazole ring serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, while the fluorine atom at the C8 position on the pyridine ring can significantly modulate the electronic properties and bioavailability of the molecule.[4]

Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or drug development program. Spectroscopic techniques like NMR and IR provide a detailed fingerprint of a molecule's structure. This guide explains the causality behind experimental choices and provides the necessary protocols to generate and interpret this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the connectivity of the atoms and the specific substitution pattern.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms like fluorine and nitrogen deshield nearby protons, shifting their signals downfield (to higher ppm values). The splitting pattern (multiplicity) of a signal arises from spin-spin coupling with neighboring protons, and the coupling constant (J, in Hz) provides information about the dihedral angle and connectivity between them.

For this compound, we expect to see four distinct signals in the aromatic region corresponding to the four protons on the bicyclic core. The fluorine atom at C8 will introduce additional complexity through long-range coupling to nearby protons (e.g., H5 and H7).

Experimental Protocol: Acquiring the ¹H NMR Spectrum This protocol ensures the acquisition of a high-resolution spectrum suitable for unambiguous structural analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common first choice for general solubility.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition (300-500 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

    • Acquire the spectrum using standard parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 scans (adjust as needed for signal-to-noise ratio).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Predicted ¹H NMR Data Analysis: Based on the structure and known substituent effects in imidazo[1,2-a]pyridines, the following spectrum is anticipated.

  • H5: This proton is expected to be the most downfield due to the anisotropic effect of the adjacent fused imidazole ring. It will likely appear as a doublet of doublets (dd) due to coupling with H6 and the through-space coupling to the fluorine at C8.

  • H7: This proton is ortho to the electronegative fluorine atom and will be significantly deshielded. It is expected to be a triplet or doublet of doublets (dd) due to coupling with H6 and the fluorine atom.

  • H6: This proton is coupled to both H5 and H7 and will appear as a triplet or triplet of doublets (ddd). It is generally the most upfield of the pyridine ring protons.

  • H2: This proton is on the electron-rich imidazole ring and its chemical shift will be influenced by the adjacent bromine atom. It will appear as a singlet.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information on the different carbon environments in a molecule. A key feature in the ¹³C NMR spectrum of this compound will be the presence of carbon-fluorine coupling (JCF). The magnitude of this coupling is dependent on the number of bonds separating the carbon and fluorine atoms, with one-bond coupling (¹JCF) being very large, followed by two-bond (²JCF), three-bond (³JCF), and so on. This provides definitive evidence for the position of the fluorine atom.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup & Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet (unless coupled to fluorine).

    • Set a wider spectral width (e.g., 0-200 ppm) to capture all carbon signals.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans, as ¹³C NMR is significantly less sensitive than ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Predicted ¹³C NMR Data Analysis: The spectrum will show 7 distinct signals for the aromatic carbons.

  • C8: This carbon is directly attached to the fluorine atom and will exhibit a very large one-bond coupling constant (¹JCF), appearing as a doublet with a splitting of ~240-260 Hz. It will be the most downfield of the pyridine carbons.

  • C3: Attached to the bromine atom, this carbon will be shifted upfield due to the heavy atom effect.

  • C-F Coupled Carbons: C7 and C8a will show two-bond coupling (²JCF), and C5 will show three-bond coupling (³JCF), appearing as doublets with smaller J values than C8.

  • Other Carbons: The remaining carbons (C2, C5, C6, C7, C8a) will appear at chemical shifts typical for the imidazo[1,2-a]pyridine core.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of absorption is characteristic of the type of bond and the functional groups present. It serves as a rapid and reliable method to confirm the presence of key structural features. For heterocyclic aromatic compounds, the spectrum is often complex but contains diagnostic peaks.[6]

Experimental Protocol: Acquiring the FT-IR Spectrum

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is the most common and convenient method. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

    • Acquire a background spectrum of the empty ATR unit.

    • Place a small amount (1-2 mg) of the solid this compound powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data Analysis: The IR spectrum will provide confirmatory evidence for the aromatic system and the carbon-halogen bonds.

  • Aromatic C-H Stretch: Look for one or more sharp peaks in the 3100-3000 cm⁻¹ region.

  • C=C and C=N Stretching: The aromatic ring vibrations will produce a series of sharp absorptions in the 1650-1450 cm⁻¹ region. This "fingerprint" region is characteristic of the imidazo[1,2-a]pyridine core.

  • C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ range.

  • C-Br Stretch: A weaker absorption is expected in the 650-500 cm⁻¹ region.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the pyridine ring.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted key data points for this compound. Note: These are estimated values and experimental verification is required.

Technique Parameter Predicted Value Assignment / Notes
¹H NMR δ (ppm)~ 8.2 - 8.4H5
δ (ppm)~ 7.4 - 7.6H7
δ (ppm)~ 7.0 - 7.2H6
δ (ppm)~ 7.8 - 8.0H2 (singlet)
¹³C NMR δ (ppm), JCF (Hz)~ 145-150, d, ¹J ≈ 250C8
δ (ppm)~ 95 - 100C3
δ (ppm), JCF (Hz)~ 130-135, d, ²J ≈ 20C8a
δ (ppm), JCF (Hz)~ 115-120, d, ²J ≈ 15C7
δ (ppm), JCF (Hz)~ 110-115, d, ³J ≈ 5C5
IR ν (cm⁻¹)3100 - 3000Aromatic C-H Stretch
ν (cm⁻¹)1650 - 1450Aromatic C=C, C=N Stretch
ν (cm⁻¹)1250 - 1000C-F Stretch (Strong)
ν (cm⁻¹)650 - 500C-Br Stretch

Workflow and Validation

The comprehensive characterization of a compound like this compound follows a logical workflow to ensure scientific integrity. Each step validates the previous one, leading to an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Initial Check NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR Structural Core MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Interpretation Spectral Interpretation & Data Correlation IR->Interpretation NMR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for the synthesis and spectroscopic validation of a novel chemical entity.

Conclusion

This guide provides the foundational knowledge and practical protocols for the complete spectroscopic characterization of this compound. By combining the predictive data presented here with rigorously acquired experimental spectra, researchers can achieve full confidence in the structure and purity of their material. The application of these multi-technique, self-validating workflows is essential for ensuring data integrity in all stages of research and development, from initial synthesis to final application.

References

Discovery of novel imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1] This bicyclic aromatic heterocycle, formed by the fusion of imidazole and pyridine rings, is not only structurally related to biologically fundamental purines but is also the backbone of numerous commercial drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[2][3] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets, while its chemical properties allow for versatile functionalization.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a narrative grounded in field-proven insights. We will explore the strategic considerations behind the synthesis of novel derivatives, the methodologies for evaluating their biological activity, and the iterative process of optimizing lead compounds. Our focus is on the causality behind experimental choices, ensuring that each protocol described is a self-validating system.

Part 1: The Synthetic Cornerstone - Building the Library

The journey to discovering a novel therapeutic agent begins with the synthesis of a diverse chemical library. The versatility of the imidazo[1,2-a]pyridine core allows for numerous synthetic strategies, from classical cyclocondensations to modern multi-component reactions.

Foundational Synthetic Strategies

The initial formation of the imidazo[1,2-a]pyridine ring system can be traced back to the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[4] While effective, this method often required harsh conditions. Modern organic synthesis has introduced milder and more efficient alternatives.

Key synthetic advancements include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by facilitating rapid and uniform heating.[4][5]

  • Transition Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions have enabled novel C-C and C-N bond formations, allowing for the construction of highly functionalized derivatives that were previously inaccessible.[6]

  • Multi-Component Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymè (GBB) three-component reaction are particularly powerful for generating molecular diversity.[7][8] By combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot, a wide array of substituted imidazo[1,2-a]pyridines can be synthesized efficiently.[8] This "one-pot" approach is ideal for building combinatorial libraries for high-throughput screening.

Workflow for Library Synthesis

The process of creating a focused library of novel derivatives follows a logical and strategic workflow. The goal is not simply to create many compounds, but to create compounds with diverse chemical features positioned to explore the chemical space around a biological target.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Registration A Selection of Building Blocks (Aminopyridines, Aldehydes, etc.) B Multi-Component Reaction (MCR) (e.g., GBB Reaction) A->B C Reaction Work-up & Crude Purification B->C D Final Purification (e.g., Flash Chromatography, HPLC) C->D E Structural Confirmation (NMR, LC-MS) D->E F Purity Assessment (>95% via HPLC) E->F G Compound Registration (Database Entry) F->G H Compound Library (DMSO Stocks) G->H Plate for Screening

Caption: High-level workflow for novel library generation.

Experimental Protocol: Three-Component Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

This protocol describes a representative GBB reaction, a cornerstone for generating diverse libraries.[9] The self-validating nature of this protocol lies in the in-process controls and rigorous final characterization.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol, 1.0 eq)

  • Aromatic aldehyde (1.0 mmol, 1.0 eq)

  • tert-Butyl isocyanide (1.2 mmol, 1.2 eq)

  • Scandium (III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Methanol (5 mL)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask under an inert atmosphere, add the 2-aminopyridine (1.0 eq), aromatic aldehyde (1.0 eq), and Sc(OTf)₃ (10 mol%).

  • Solvent Addition: Add methanol (5 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.

  • Isocyanide Addition: Add the tert-butyl isocyanide (1.2 eq) dropwise to the stirring mixture. Causality Note: The isocyanide is added last and slowly as it is highly reactive; scandium triflate acts as a Lewis acid catalyst to activate the aldehyde and facilitate the cyclization cascade.

  • Reaction Monitoring: Stir the reaction at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting materials are consumed (typically 4-6 hours).

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.

Part 2: Biological Evaluation - From Hit to Lead

With a library of novel compounds in hand, the next phase is systematic biological screening to identify "hits"—compounds that exhibit desired activity against a specific biological target.

A Spectrum of Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities, making them attractive scaffolds for various therapeutic areas.[3]

Biological ActivityKey Molecular Targets/MechanismsRepresentative References
Anticancer PI3K/mTOR, Akt, Tubulin Polymerization, Nek2, KRAS G12C[8][10][11][12][13][14]
Antitubercular QcrB, MmpL3[15][16][17]
Antimicrobial DNA Gyrase, Cell Wall Synthesis[4][18][19][20]
Antiviral Viral Replication Enzymes[2][9]
Neurodegenerative β-Amyloid Plaque Imaging[21]
Case Study: Targeting the PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a high-value target for therapeutic intervention.[10][12] Novel imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of key kinases in this pathway, such as PI3Kα and mTOR.[13]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual inhibitors.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol outlines a standard biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα enzyme. This is a critical step in validating a compound's mechanism of action.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotin-labeled substrate (PIP2). A europium-labeled anti-phospho antibody and an allophycocyanin (APC)-labeled streptavidin are added. In the presence of phosphorylation, the europium and APC are brought into close proximity, allowing FRET to occur. An inhibitor will prevent phosphorylation, disrupting the FRET signal.

Materials:

  • Recombinant human PI3Kα enzyme

  • Biotin-labeled PIP2 substrate

  • ATP

  • Europium-labeled anti-p-PIP3 antibody

  • Streptavidin-APC

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a known potent inhibitor for low signal (100% inhibition) controls.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (prepared in assay buffer) to each well and incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mix (containing biotin-PIP2 and ATP) to each well to start the kinase reaction. Causality Note: The ATP concentration should be at or near its Km value for the enzyme to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix (containing the europium-antibody and streptavidin-APC in stop buffer with EDTA) to terminate the reaction and initiate the detection signal.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the 665 nm/620 nm signals. Plot the percent inhibition (derived from the signal ratio relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data from biological screening allows for the development of a Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.[21] This is the intellectual engine of lead optimization.

Deciphering the SAR of Imidazo[1,2-a]pyridines

Systematic modification of the imidazo[1,2-a]pyridine core at various positions (C2, C3, C6, C7, C8) reveals critical insights. For instance, in an anticancer context, SAR studies have shown that:

  • C2 Position: Substitution with an aromatic or heteroaromatic ring is often crucial for activity. The nature of substituents on this phenyl ring (e.g., electron-donating or -withdrawing groups) can fine-tune potency and selectivity.[18]

  • C3 Position: This position is amenable to a wide range of substituents. For example, incorporating carboxamide moieties at C3 has been a highly successful strategy for developing potent antitubercular agents.[4][15]

  • C6/C7/C8 Positions: Modifications on the pyridine ring can significantly impact pharmacokinetic properties like solubility and metabolic stability, as well as target engagement.[17][18]

Illustrative SAR Table (Hypothetical Data)

The following table illustrates a typical SAR study for a series of PI3Kα inhibitors, demonstrating the iterative optimization process.

Compound IDR¹ (C2-Position)R² (C7-Position)PI3Kα IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
Lead-01 Phenyl-H2505.2
Opt-02 4-Fluorophenyl-H1503.1
Opt-03 4-Methoxyphenyl-H3006.8
Opt-04 4-Fluorophenyl-CH₃1252.5
Opt-05 4-Fluorophenyl-Cl901.8
Opt-06 3-Pyridyl-Cl751.2

SAR Interpretation:

  • Adding a fluorine at the 4-position of the C2-phenyl ring (Opt-02 vs. Lead-01) improves potency.

  • An electron-donating methoxy group (Opt-03) is detrimental.

  • Small electron-withdrawing groups on the pyridine ring at C7 (Opt-05 vs. Opt-02) further enhance activity.

  • Replacing the phenyl ring with a bioisosteric pyridyl ring (Opt-06) provides the best potency in this series, likely by forming a key hydrogen bond with the target enzyme.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents.[2] Its synthetic tractability, coupled with its proven success in binding to a diverse range of biological targets, ensures its place in the modern medicinal chemist's toolkit. Future efforts will likely focus on leveraging advanced synthetic methods to explore new chemical space and employing structure-based drug design to create derivatives with enhanced potency, selectivity, and drug-like properties. The development of covalent inhibitors and PROTACs based on this scaffold represents an exciting new frontier in targeting intractable diseases.[7][8]

References

Role of imidazo[1,2-a]pyridine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

Abstract: The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of therapeutic agents across diverse disease areas. This is evidenced by its presence in several marketed drugs, including Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic agent).[1][4][5][6][7] This technical guide provides an in-depth analysis of the imidazo[1,2-a]pyridine scaffold for researchers, scientists, and drug development professionals. We will explore its fundamental synthetic routes, delve into its vast spectrum of biological activities with a focus on mechanisms of action, dissect structure-activity relationships (SAR), and present a case study of a clinical candidate. The aim is to provide not just a review of the literature, but a practical and insightful resource that explains the causality behind experimental choices and highlights the scaffold's therapeutic potential.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, thereby serving as a versatile starting point for drug discovery. The imidazo[1,2-a]pyridine system exemplifies this concept. Its rigid, planar structure, combined with a nitrogen bridgehead, provides a well-defined three-dimensional shape that can be strategically decorated with functional groups to interact with various biological receptors and enzymes.[1][8] The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique electronic environment, influencing its pharmacokinetic and pharmacodynamic properties. This scaffold's ability to yield drugs for CNS disorders, infectious diseases, and cancer underscores its remarkable versatility.[9][10][11]

Synthetic Strategies: Accessing Chemical Diversity

The development of efficient and diverse synthetic methodologies is crucial for exploring the chemical space around a scaffold. Several robust strategies exist for the synthesis of the imidazo[1,2-a]pyridine core, allowing for the introduction of a wide array of substituents.

Key Synthetic Methodologies

The most common and historically significant methods involve the condensation of 2-aminopyridines with various carbonyl compounds. Modern variations, including multicomponent reactions, have expanded the synthetic toolkit, enabling rapid library generation.

  • Tschitschibabin Reaction (Condensation with α-Haloketones): The classical approach involves the reaction of a 2-aminopyridine with an α-haloketone.[12] This versatile fusion reaction readily forms the bicyclic system in good yields.[13]

  • Cascade Reaction with Nitroolefins: An efficient method utilizes the reaction of 2-aminopyridines with nitroolefins, often catalyzed by a Lewis acid like FeCl₃, to generate 3-unsubstituted imidazo[1,2-a]pyridines.[12][14]

  • Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that combine three or more reactants in a single pot. For this scaffold, the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to diversely substituted products.[2][12] This approach is particularly valuable for creating chemical libraries for high-throughput screening.

Below is a diagram illustrating these primary synthetic pathways.

G cluster_product Product 2-Aminopyridine 2-Aminopyridine Tschitschibabin Tschitschibabin Condensation Cascade Lewis Acid Cascade MCR Cu-Catalyzed MCR alpha-Haloketone alpha-Haloketone alpha-Haloketone->Tschitschibabin Nitroolefin Nitroolefin Nitroolefin->Cascade Aldehyde_Alkyne Aldehyde + Alkyne Aldehyde_Alkyne->MCR Product Imidazo[1,2-a]pyridine Core Tschitschibabin->Product Cascade->Product MCR->Product G cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition SAR cluster_0 C2_node C2_label C2: - Target affinity - Hinge binding C2_node->C2_label C3_node C3_label C3: - Potency modulation - Linker attachment C3_node->C3_label C5_node C6_node Pyridine_label C5-C8 (Pyridine Ring): - Solubility - PK properties - Selectivity C6_node->Pyridine_label C7_node C8_node

References

Navigating the Synthetic Landscape: A Technical Guide to 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine, a key heterocyclic building block. This document explores its chemical properties, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, it offers a comprehensive overview of its commercial availability and safety considerations.

Core Compound Analysis: Physicochemical Properties and Synthesis

This compound (CAS No. 628691-73-6) is a versatile heterocyclic compound. Its structure, featuring a fused bicyclic system with strategically positioned bromine and fluorine atoms, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The bromine atom at the 3-position serves as a reactive handle for various cross-coupling reactions, while the fluorine atom at the 8-position can modulate the physicochemical properties and biological activity of its derivatives.

Physicochemical Data
PropertyValueSource
CAS Number 628691-73-6--INVALID-LINK--[1]
Molecular Formula C₇H₄BrFN₂--INVALID-LINK--[1]
Molecular Weight 215.02 g/mol --INVALID-LINK--[1]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C--INVALID-LINK--[1]
Conceptual Synthesis Pathway

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route starts with the reaction of 3-fluoro-2-aminopyridine with a suitable two-carbon electrophile, followed by bromination at the 3-position.

A representative synthesis for a similar substituted imidazo[1,2-a]pyridine is the reaction of 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone with 3-bromopyridine-2-amine in the presence of sodium bicarbonate and ethanol at elevated temperatures.[2] This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the fused heterocyclic system.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products 2_aminopyridine 2-Amino-3-fluoropyridine condensation Condensation/ Cyclization 2_aminopyridine->condensation alpha_haloketone α-Haloketone (e.g., Bromoacetaldehyde) alpha_haloketone->condensation intermediate 8-Fluoroimidazo[1,2-a]pyridine condensation->intermediate bromination Electrophilic Bromination (e.g., NBS) final_product 3-Bromo-8-fluoroimidazo [1,2-a]pyridine bromination->final_product intermediate->bromination

Caption: Conceptual synthesis workflow for this compound.

Reactivity and Application in Cross-Coupling Reactions

The bromine atom at the C3 position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.

Exemplary Protocol for Suzuki-Miyaura Coupling of a Substituted Bromopyridine:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the arylboronic acid (1.2 equivalents), and a suitable base such as anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).

  • Substrate and Catalyst Addition: Add this compound (1.0 equivalent) and the palladium catalyst, for instance, Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%).[3]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction Execution: Heat the sealed flask with vigorous stirring at 90-100°C.

  • Monitoring and Work-up: Monitor the reaction progress using TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[3]

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup 1. Assemble Reactants: - this compound - Boronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst (e.g., Pd(PPh₃)₄) solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction workup 4. Quench, Extract, and Concentrate reaction->workup purification 5. Column Chromatography workup->purification product Coupled Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] This reaction is of great importance in the pharmaceutical industry, where the C-N bond is a key feature of many drug molecules.

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[5]

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents).[6]

  • Solvent Addition: Add an anhydrous solvent such as toluene via syringe.[6]

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring, typically between 80-110°C. Microwave irradiation can also be employed to significantly reduce reaction times.[5]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is then concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.[5]

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex molecules.

General Protocol for Sonogashira Coupling of a Bromopyridine:

  • Reaction Setup: In a reaction vessel, dissolve the bromopyridine substrate (1.0 equivalent) and the terminal alkyne (1.0-1.5 equivalents) in a suitable solvent such as THF or DMF.

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).[8]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is then purified by column chromatography.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.

Table of Representative Suppliers:

SupplierPurity/SpecificationAvailability
BLDpharm ≥97%Inquire for details[1]
ChemicalBook Varies by supplierMultiple suppliers listed[9]
2A Biotech 96%+Inquire for details

Note: Availability and lead times are subject to change and should be confirmed directly with the suppliers.

Safety and Handling

General Safety Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Hazards: Based on analogous compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11]

Researchers should always consult the supplier-provided SDS before handling this compound and perform a thorough risk assessment for any new experimental procedure.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functionalities at the 3-position. A clear understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research setting.

References

Methodological & Application

A Senior Application Scientist's Guide to the Synthesis, Mechanistic Insights, and Practical Considerations for 3-Bromo-8-fluoroimidazo[1,2-a]pyridine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic heterocycle is a key component in approved drugs such as Zolpidem and Alpidem, and its derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.[3][4][5] The strategic introduction of halogen atoms, such as bromine, onto this scaffold provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of compound libraries for drug development.

This guide provides a detailed protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The protocol is presented in two main stages: the initial cyclization to form the core 8-fluoroimidazo[1,2-a]pyridine ring system, followed by a regioselective bromination at the C3 position. We will delve into the rationale behind procedural steps, mechanistic details, and critical process parameters to ensure a reproducible and efficient synthesis.

Overall Synthetic Strategy

The synthesis follows a robust two-step sequence. The first step involves the condensation of 2-amino-3-fluoropyridine with an acetaldehyde equivalent to construct the fused bicyclic system. The second step is a highly regioselective electrophilic aromatic substitution using N-Bromosuccinimide (NBS) to install the bromine atom at the electron-rich C3 position.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2-Amino-3-fluoropyridine C 8-Fluoroimidazo[1,2-a]pyridine A->C Reflux, NaHCO3 B Chloroacetaldehyde B->C D 8-Fluoroimidazo[1,2-a]pyridine F This compound D->F Acetonitrile, RT E N-Bromosuccinimide (NBS) E->F

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine (Intermediate 2)

This initial step builds the core heterocyclic scaffold. The reaction is a classic condensation-cyclization between an aminopyridine and an α-haloaldehyde.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
2-Amino-3-fluoropyridine (1)1608-23-7112.10Starting material.
Chloroacetaldehyde63435-01-878.50(50 wt. % in H₂O). Highly reactive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Mild base.
Ethanol (EtOH)64-17-546.07Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent.
Saturated NaCl solution7647-14-5-For washing.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluoropyridine (1) (5.6 g, 50 mmol) and ethanol (100 mL).

  • Reagent Addition: Add sodium bicarbonate (6.3 g, 75 mmol, 1.5 equiv.) to the stirred suspension. Subsequently, add chloroacetaldehyde (50% in water, 8.6 mL, 55 mmol, 1.1 equiv.) dropwise over 10 minutes.

    • Expert Insight: Sodium bicarbonate is a crucial component. It acts as a mild base to neutralize the HCl generated during the cyclization, preventing the protonation of the starting aminopyridine which would render it non-nucleophilic.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl solution (brine, 50 mL). This step helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to afford 8-fluoroimidazo[1,2-a]pyridine (2) as a solid.

Part 2: Synthesis of this compound (Product 3)

This step involves the regioselective bromination of the synthesized intermediate. The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic attack.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
8-Fluoroimidazo[1,2-a]pyridine (2)850349-02-9136.12Intermediate from Part 1.
N-Bromosuccinimide (NBS)128-08-5177.98Brominating agent. Handle with care.[6]
Acetonitrile (MeCN)75-05-841.05Reaction solvent.
Dichloromethane (DCM)75-09-284.93Extraction solvent.
Saturated Sodium Thiosulfate solution7772-98-7-To quench excess bromine.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 8-fluoroimidazo[1,2-a]pyridine (2) (2.72 g, 20 mmol) in acetonitrile (40 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (3.74 g, 21 mmol, 1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Expert Insight: Using a slight excess (1.05 equiv.) of NBS ensures complete conversion of the starting material. Adding it portion-wise at low temperature helps to control the reaction exotherm and minimize potential side reactions. Protecting the reaction from light is good practice when working with NBS as it can decompose to form bromine radicals.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Extraction: Remove the acetonitrile under reduced pressure. Add 50 mL of water to the residue and extract with dichloromethane (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel to yield this compound (3) as a crystalline solid.[7]

Reaction Mechanisms

Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.

Mechanism of Imidazo[1,2-a]pyridine Formation

The formation of the imidazo[1,2-a]pyridine core proceeds via an initial Sₙ2 reaction, followed by an intramolecular cyclization and subsequent dehydration.

G cluster_mech1 Mechanism: Cyclization and Dehydration A Step 1: Nucleophilic Attack B Step 2: Intramolecular Cyclization A->B SₙAr C Step 3: Dehydration B->C Proton Transfer D Product C->D - H₂O

Caption: Key stages in the imidazo[1,2-a]pyridine ring formation.

  • Nucleophilic Attack: The exocyclic nitrogen of 2-amino-3-fluoropyridine attacks the electrophilic carbon of chloroacetaldehyde.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate.

  • Dehydration: The resulting hydroxyl group is protonated and eliminated as water, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Mechanism of Electrophilic Bromination

The bromination at C3 is a classic electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine system is electron-rich, particularly at the C3 position, making it susceptible to electrophiles.

G cluster_mech2 Mechanism: Electrophilic Aromatic Substitution E Step 1: Formation of σ-complex F Step 2: Deprotonation E->F Attack by Imidazole π-system G Product F->G Restoration of Aromaticity

Caption: Key stages in the electrophilic bromination at C3.

  • Formation of σ-complex: The π-electrons of the imidazole ring attack the electrophilic bromine atom of NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex.

  • Deprotonation: A base (such as the succinimide anion) removes the proton from the C3 carbon, restoring the aromaticity of the heterocyclic system and yielding the final 3-bromo product.[8]

Quantitative Data Summary & Expected Results

StepStarting MaterialKey ReagentMolar Ratio (SM:Reagent)SolventTemp.Time (h)Expected Yield (%)
12-Amino-3-fluoropyridineChloroacetaldehyde1 : 1.1EthanolReflux1265-75%
28-Fluoroimidazo[1,2-a]pyridineNBS1 : 1.05AcetonitrileRT2-485-95%

Expected Characterization of this compound (3):

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) and coupling constants (J) will be characteristic of the substituted pyridine and imidazole protons.

  • ¹³C NMR (100 MHz, CDCl₃): Signals will confirm the carbon skeleton, including the C-Br and C-F carbons.

  • Mass Spectrometry (ESI+): Calculated m/z for C₇H₄BrFN₂ [M+H]⁺: 214.96. Found: 214.96.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): An irritant and corrosive solid. Avoid inhalation of dust and contact with skin and eyes. It is also an oxidizer and should be kept away from combustible materials.[6][9] In case of contact, flush the affected area with copious amounts of water.

  • Chloroacetaldehyde: Toxic and a lachrymator. Handle with extreme care in a fume hood.

  • Solvents: Acetonitrile, ethanol, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

References

C-H functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the C-H Functionalization of Imidazo[1,2-a]pyridines for Drug Discovery and Development

Authored by a Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Rise of C-H Functionalization

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of commercially available drugs and biologically active molecules.[1][2][3][4][5] Its derivatives have demonstrated a wide array of pharmacological activities, including anxiolytic (e.g., Alpidem), hypnotic (e.g., Zolpidem), anti-inflammatory (e.g., Miroprofen), and anti-osteoporosis (e.g., Minodronic acid) properties.[1][4][6] This broad utility has made the development of efficient synthetic methods to access novel, functionalized imidazo[1,2-a]pyridine derivatives a paramount goal in medicinal chemistry.[2][4][7]

Traditionally, the synthesis of substituted imidazo[1,2-a]pyridines involved multi-step sequences, often requiring the pre-functionalization of starting materials. However, the field of synthetic organic chemistry has shifted towards more elegant and sustainable strategies. Direct C-H bond functionalization has emerged as a powerful tool, allowing for the introduction of new functional groups directly onto the heterocyclic core.[1][7] This approach offers significant advantages in terms of atom and step economy, reducing waste and streamlining the synthesis of complex molecules.[1][7]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key C-H functionalization strategies for the imidazo[1,2-a]pyridine scaffold, complete with field-proven insights and detailed experimental protocols.

Understanding Regioselectivity: Where and Why Reactions Occur

The imidazo[1,2-a]pyridine ring system exhibits distinct electronic properties that govern the regioselectivity of C-H functionalization. The imidazole moiety is electron-rich, making its C-H bonds more susceptible to electrophilic and radical attack. The C3 position is the most nucleophilic and sterically accessible site, making it the primary target for a wide range of functionalization reactions.[7][8][9] While C3 functionalization is most common, methods have also been developed to target other positions, such as C5, often through the use of directing groups or by leveraging specific radical pathways.[1][7][10][11]

G cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 Reactivity Sites IAP C3 C3 (Most Reactive) Electron-rich, Nucleophilic IAP->C3 Primary Site C5 C5 Requires Directing Group or Specific Radical Conditions IAP->C5 Secondary Site Py Pyridine Ring (C6, C7, C8) (Less Reactive) Electron-deficient IAP->Py Tertiary Sites

Caption: Regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine scaffold.

Part 1: C-H Arylation – Forging Key C(sp²)-C(sp²) Bonds

The introduction of aryl groups is a cornerstone of medicinal chemistry for modulating the pharmacological properties of a lead compound. Direct C-H arylation provides a powerful alternative to traditional cross-coupling reactions that require pre-halogenated substrates.

Palladium-Catalyzed C3-Arylation

Expertise & Experience: Palladium catalysis is a robust and widely adopted method for C-H arylation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope. The general mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the electron-rich C3 position of the imidazo[1,2-a]pyridine coordinates to the palladium center, followed by C-H bond cleavage facilitated by a base. Subsequent reductive elimination from the Pd(IV) intermediate forms the desired C-C bond and regenerates the active Pd(II) catalyst.

Trustworthiness: The following protocol is a self-validating system adapted from established literature, demonstrating broad applicability with various aryl halides.[12][13] The use of a specific N-heterocyclic carbene (NHC)-palladium complex provides a stable and highly active catalyst.[13]

Protocol 1: Pd-Catalyzed Direct C3-Arylation with Aryl Chlorides

Objective: To synthesize 3-aryl-imidazo[1,2-a]pyridines via a palladium-catalyzed direct C-H functionalization reaction.

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 mmol)

  • Aryl chloride (1.2 mmol)

  • N-heterocyclic carbene-palladium complex (e.g., IPr-Pd(allyl)Cl) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the imidazo[1,2-a]pyridine (1.0 mmol), the aryl chloride (1.2 mmol), the NHC-Pd complex (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-imidazo[1,2-a]pyridine product.[13]

Visible Light-Mediated C3-Arylation

Expertise & Experience: As a greener alternative to transition-metal catalysis, visible-light photoredox catalysis has gained significant traction.[1][6] These methods often proceed under milder conditions and can avoid the use of expensive and potentially toxic heavy metals.[1][14] A common strategy involves using a photocatalyst, such as chlorophyll or an organic dye, to generate an aryl radical from a diazonium salt.[1][15] This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine.

Protocol 2: Visible-Light C3-Arylation with Diazonium Salts using Chlorophyll

Objective: To achieve a metal-free, visible-light-mediated C3-arylation using a biocatalyst.[15]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (0.5 mmol)

  • Aryldiazonium tetrafluoroborate (0.6 mmol)

  • Chlorophyll (as photocatalyst, ~5 mg)

  • Acetonitrile (CH₃CN) (3 mL)

  • Reaction vial with a stir bar

  • Blue LED light source (40 W)

Step-by-Step Methodology:

  • Reaction Setup: In a glass vial, combine the 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), aryldiazonium salt (0.6 mmol), and chlorophyll.

  • Solvent Addition: Add 3 mL of acetonitrile.

  • Reaction Execution: Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the 2,3-diarylimidazo[1,2-a]pyridine.[1][15]

Method Catalyst Coupling Partner Temp. Advantages Reference
Palladium-CatalyzedNHC-Pd(II) ComplexAryl Chlorides120-140 °CHigh yields, broad scope including cheaper aryl chlorides[13]
Copper-CatalyzedCuIAryl Iodides/Bromides110 °CGood for aryl iodides and bromides, cost-effective[16]
Rhodium-Catalyzed[RhCp*Cl₂]₂Aryl Halides100 °CHighly regioselective[17]
Visible LightChlorophyllDiazonium SaltsRoom Temp.Metal-free, mild conditions, green chemistry[1][15]

Table 1: Comparison of C-H Arylation Methods for Imidazo[1,2-a]pyridines.

Part 2: C-H Alkylation – Building Blocks for Novel Scaffolds

The introduction of alkyl groups at the C3 position is crucial for synthesizing analogs of important drugs like Zolpidem and Alpidem.[1] C-H alkylation methods provide a direct route to these valuable intermediates.

Lewis Acid-Catalyzed Three-Component Aza-Friedel-Crafts Reaction

Expertise & Experience: This powerful multicomponent reaction (MCR) allows for the rapid assembly of complex molecules from simple starting materials in a single step.[4] Yttrium triflate (Y(OTf)₃) serves as an effective Lewis acid catalyst to activate an aldehyde, which then reacts with an amine to form an in situ iminium ion. The nucleophilic C3 position of the imidazo[1,2-a]pyridine then attacks this electrophilic iminium ion to forge the new C-C bond.[18] This method is highly atom-economical and tolerates a wide range of functional groups.

Protocol 3: Y(OTf)₃-Catalyzed Three-Component C3-Alkylation

Objective: To synthesize C3-aminoalkylated imidazo[1,2-a]pyridines from an imidazo[1,2-a]pyridine, an aldehyde, and a cyclic amine.[18]

Materials:

  • Imidazo[1,2-a]pyridine (0.2 mmol)

  • Aromatic aldehyde (0.3 mmol)

  • Cyclic amine (e.g., morpholine) (0.4 mmol)

  • Yttrium(III) triflate (Y(OTf)₃) (0.04 mmol, 20 mol%)

  • Toluene (1.0 mL)

  • Sealed reaction tube

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the imidazo[1,2-a]pyridine (0.2 mmol), aromatic aldehyde (0.3 mmol), cyclic amine (0.4 mmol), and Y(OTf)₃ (0.04 mmol).

  • Solvent Addition: Add 1.0 mL of toluene.

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C with stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Quench with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[18]

G A Aldehyde + Amine B Iminium Ion Formation (Catalyzed by Y(OTf)₃) A->B D Nucleophilic Attack at C3 B->D C Imidazo[1,2-a]pyridine (Nucleophile) C->D E Deprotonation D->E F C3-Alkylated Product E->F

Caption: Simplified workflow for the three-component aza-Friedel-Crafts reaction.

Part 3: C-H Halogenation – Gateways to Further Functionalization

Halogenated imidazo[1,2-a]pyridines are versatile intermediates, particularly for subsequent cross-coupling reactions like Suzuki-Miyaura coupling.[19][20] Developing direct and regioselective C-H halogenation methods that avoid transition metals is highly desirable.

Transition-Metal-Free C3-Bromination and Chlorination

Expertise & Experience: A remarkably simple and efficient method for the regioselective halogenation at C3 utilizes inexpensive sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source.[19][20][21] The reaction proceeds in the presence of acetic acid, likely through a radical-mediated pathway. This protocol is notable for its operational simplicity, excellent yields, and the avoidance of any metal catalysts.

Trustworthiness: This system provides a reliable and scalable route to 3-halo-imidazo[1,2-a]pyridines, which have been successfully used in subsequent transformations, validating their utility as synthetic building blocks.[20]

Protocol 4: Metal-Free C3-Bromination with NaBrO₂

Objective: To regioselectively synthesize 3-bromo-imidazo[1,2-a]pyridines using a transition-metal-free approach.[20]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • Sodium bromite (NaBrO₂) (1.5 mmol)

  • Acetic acid (AcOH) (0.1 mL)

  • N,N-Dimethylformamide (DMF) (3.0 mL)

  • Reaction vial

Step-by-Step Methodology:

  • Reaction Setup: To a vial, add the imidazo[1,2-a]pyridine (1.0 mmol) and sodium bromite (1.5 mmol).

  • Solvent and Acid Addition: Add DMF (3.0 mL) followed by acetic acid (0.1 mL).

  • Reaction Execution: Seal the vial and heat the mixture at 60 °C for 10 hours.

  • Workup: After cooling, pour the reaction mixture into ice water (20 mL). A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.[20]

G Catalytic Cycle for Pd-Catalyzed C-H Arylation A Pd(II) Catalyst B Coordination with Imidazo[1,2-a]pyridine A->B + Het-H C Palladacycle Intermediate B->C - H⁺ D Oxidative Addition of Ar-X C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G 3-Arylated Product F->G Product Release

Caption: Simplified catalytic cycle for Palladium-catalyzed C-H arylation.

Conclusion and Future Outlook

The has transformed the way chemists approach the synthesis of these vital pharmaceutical scaffolds. The methods outlined in this guide—from robust transition-metal-catalyzed arylations to mild, visible-light-induced reactions and simple metal-free halogenations—provide a powerful toolkit for researchers in drug discovery. These strategies enable rapid access to diverse chemical libraries, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics. The continued evolution of C-H functionalization will undoubtedly lead to even more efficient, selective, and sustainable methods for derivatizing this important heterocyclic core.

References

Application Notes and Protocols for the Site-Selective C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Chemist: Beyond Traditional Synthesis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals, including the widely recognized hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Traditionally, the synthesis of derivatives of this privileged heterocycle has relied on multi-step sequences involving pre-functionalized starting materials. However, the field of organic synthesis is undergoing a paradigm shift towards more efficient and sustainable methodologies. Direct C-H functionalization has emerged as a powerful strategy, allowing for the formation of carbon-carbon and carbon-heteroatom bonds by directly transforming ubiquitous C-H bonds, thereby enhancing atom and step economy.[3][4]

This guide provides an in-depth exploration of the site-selective C-H functionalization of imidazo[1,2-a]pyridines, offering not just protocols, but a deeper understanding of the underlying principles that govern these transformations. As researchers and drug development professionals, mastering these techniques will empower you to rapidly generate molecular diversity and accelerate the discovery of novel chemical entities.

Understanding the Reactivity Landscape of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system possesses a unique electronic architecture that dictates its reactivity in C-H functionalization reactions. The imidazole moiety is electron-rich, making the C3 position particularly susceptible to electrophilic attack and radical addition. Conversely, the pyridine ring is electron-deficient. This inherent electronic bias makes C3-functionalization the most common and readily achievable transformation. Functionalization at other positions, such as C5, often requires the strategic installation of a directing group to overcome the intrinsic reactivity of the C3 position.

Part 1: The Workhorse of Imidazo[1,2-a]pyridine Functionalization: C3-Arylation

The introduction of an aryl group at the C3 position of imidazo[1,2-a]pyridines is a crucial transformation for generating compounds with significant biological activity. Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for this purpose.

Mechanism of Palladium-Catalyzed C3-Arylation: A Look Under the Hood

The generally accepted mechanism for palladium-catalyzed C-H arylation of imidazo[1,2-a]pyridines often proceeds through a concerted metalation-deprotonation (CMD) pathway.[5] This mechanism is favored over an electrophilic aromatic substitution pathway. Computational studies, including Density Functional Theory (DFT) calculations, have provided valuable insights into the energetics and intermediates of this catalytic cycle.[6][7]

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed C3-Arylation

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation Palladacycle Intermediate Palladacycle Intermediate Active Pd(II) Catalyst->Palladacycle Intermediate C-H Activation (CMD) Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Palladacycle Intermediate Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Pd(IV) Intermediate C3-Arylated Product C3-Arylated Product Pd(IV) Intermediate->C3-Arylated Product Reductive Elimination Pd(0) Pd(0) C3-Arylated Product->Pd(0) Pd(0)->Active Pd(II) Catalyst Oxidation

Caption: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle for C3-arylation.

Protocol 1: Palladium-Catalyzed C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine with Aryl Bromides

This protocol provides a general procedure for the direct C3-arylation of 2-phenylimidazo[1,2-a]pyridine with various aryl bromides.[8]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Tetrabutylammonium acetate (Bu₄NOAc) (2.0 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine, the corresponding aryl bromide, Pd(OAc)₂, PPh₃, and Bu₄NOAc.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Entry Aryl Bromide Yield (%)
14-Bromo-nitrobenzene86
24-Bromo-benzonitrile75
34-Bromo-acetophenone81
42-Bromopyridine65

Expert Insights & Trustworthiness:

  • Ligand Choice is Crucial: The choice of phosphine ligand can significantly impact the reaction's efficiency. While PPh₃ is a good starting point, for challenging substrates, consider screening other ligands like tricyclohexylphosphine or SPhos.[8]

  • Base Selection: Tetrabutylammonium acetate acts as both a base and a soluble acetate source, which can be critical for the CMD step. Other bases like potassium carbonate or cesium carbonate can also be effective, but may require optimization.

  • Inert Atmosphere: Strict adherence to an inert atmosphere is vital to prevent catalyst deactivation through oxidation.

  • Solvent Purity: The use of anhydrous solvent is essential for reproducibility, as water can interfere with the catalytic cycle.

Part 2: Harnessing the Power of Light: Photocatalytic C3-Alkylation

Visible-light photoredox catalysis has emerged as a green and powerful tool for C-H functionalization, offering mild reaction conditions and unique reactivity patterns.[9] This approach is particularly effective for the introduction of alkyl groups at the C3 position of imidazo[1,2-a]pyridines.

Mechanism of Photocatalytic C3-Alkylation: A Radical Approach

In a typical photocatalytic cycle, a photosensitizer, upon absorbing visible light, becomes excited and can then engage in a single-electron transfer (SET) with an alkyl radical precursor. This generates a reactive alkyl radical that adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is then oxidized to the final product, regenerating the photocatalyst.[10]

Diagram: General Workflow for Photocatalytic C3-Alkylation

G cluster_0 Reaction Setup cluster_1 Photoreaction cluster_2 Work-up & Purification Reactants Imidazo[1,2-a]pyridine Alkyl Radical Precursor Photocatalyst LED Light Visible Light Irradiation (e.g., Blue LEDs) Reactants->LED Light Solvent Anhydrous Solvent Solvent->LED Light Inert Gas Inert Atmosphere (Ar/N2) Inert Gas->LED Light Stirring Continuous Stirring LED Light->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Solvent Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography

Caption: A streamlined workflow for a typical photocatalytic C-H alkylation experiment.

Protocol 2: Visible-Light-Induced C3-Trifluoromethylation

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates. This protocol details a photocatalytic method for the C3-trifluoromethylation of imidazo[1,2-a]pyridines.[10]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Sodium triflinate (CF₃SO₂Na) (1.5 equiv)

  • fac-Ir(ppy)₃ (photocatalyst) (1-2 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the imidazo[1,2-a]pyridine, sodium triflinate, and the photocatalyst.

  • Degas the vial by evacuating and backfilling with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Substrate Yield (%)
2-Phenylimidazo[1,2-a]pyridine85
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine78
2-Methylimidazo[1,2-a]pyridine65

Expert Insights & Trustworthiness:

  • Radical Precursor Choice: Sodium triflinate is a common and effective source of the CF₃ radical. Other radical precursors, such as Togni's reagent, can also be used.

  • Photocatalyst Selection: While fac-Ir(ppy)₃ is a highly efficient photocatalyst, other iridium or ruthenium-based complexes, or even organic dyes like Eosin Y, can be employed.[11]

  • Degassing is Key: The removal of oxygen is critical as it can quench the excited state of the photocatalyst and interfere with the radical pathway.

  • Light Source: The wavelength of the light source should match the absorption maximum of the photocatalyst for optimal efficiency.

Part 3: Navigating the Pyridine Ring: Directed C5-Functionalization

Functionalizing the electron-deficient pyridine ring of imidazo[1,2-a]pyridines presents a greater challenge. To achieve site-selectivity at positions like C5, a directing group is often necessary to guide a transition metal catalyst to the desired C-H bond.

Mechanism of Rhodium-Catalyzed Directed C5-Arylation

Rhodium(III) catalysis is a powerful tool for directed C-H functionalization. In this process, a directing group, such as an N-methoxyamide installed at the C3 position, coordinates to the rhodium center. This brings the catalyst into proximity to the C5-H bond, facilitating a cyclometalation step. Subsequent reaction with an arylating agent and reductive elimination furnishes the C5-arylated product.[12]

Protocol 3: Rhodium-Catalyzed C5-Arylation using an N-Methoxyamide Directing Group

This protocol describes the regioselective arylation of the C5 position of an imidazo[1,2-a]pyridine-3-carboxamide.[12]

Materials:

  • N-methoxy-N-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • tert-Amyl alcohol (t-AmylOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction tube, add the imidazo[1,2-a]pyridine-3-carboxamide, arylboronic acid, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with an inert gas.

  • Add t-amyl alcohol via syringe.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by preparative TLC or column chromatography.

Expert Insights & Trustworthiness:

  • Directing Group Installation: The N-methoxyamide directing group can be readily installed from the corresponding carboxylic acid.

  • Oxidant's Role: Copper(II) acetate is a common oxidant in these reactions, facilitating the regeneration of the active Rh(III) catalyst.

  • Silver Salt Additive: AgSbF₆ acts as a halide scavenger, generating a more reactive cationic rhodium species.

  • Post-Functionalization: The N-methoxyamide directing group can be subsequently converted to other functional groups, such as esters or ketones, enhancing the synthetic utility of this method.

Part 4: Practical Applications in Drug Synthesis: The Case of Zolpidem

The C-H functionalization strategies discussed are not merely academic exercises; they have practical implications in the synthesis of pharmaceuticals. Zolpidem, a widely prescribed sleep aid, can be synthesized using a C-H functionalization approach for the introduction of the acetamide side chain at the C3 position. While many reported syntheses of Zolpidem involve classical methods, the principles of C-H activation are being increasingly applied to streamline the synthesis of such important molecules.[13]

Troubleshooting Common Issues in C-H Functionalization Reactions

Even with well-defined protocols, challenges can arise. Below is a guide to troubleshooting common problems encountered in C-H functionalization reactions.[14][15]

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and handled under inert conditions.
Poor quality reagents/solventsUse freshly distilled/dried solvents and high-purity reagents.
Incorrect reaction temperatureOptimize the temperature; too low may be too slow, too high can cause decomposition.
Poor Site-Selectivity Inherent substrate reactivityFor functionalization of less reactive sites, consider installing a directing group.
Steric hindranceModify the substrate or catalyst to minimize steric clashes.
Catalyst Deactivation Presence of oxygen or moistureRigorously exclude air and water from the reaction.
Impurities in starting materialsPurify starting materials before use.

Diagram: Troubleshooting Flowchart for Low Yield Reactions

G start Low Yield in C-H Functionalization check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents purify Purify/dry reagents and solvents check_reagents->purify No check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes purify->check_reagents improve_inert Improve inert atmosphere technique check_atmosphere->improve_inert No check_conditions Are reaction conditions (T, time) optimal? check_atmosphere->check_conditions Yes improve_inert->check_atmosphere optimize Screen temperature, time, and concentration check_conditions->optimize No check_catalyst Is the catalyst/ligand system appropriate? check_conditions->check_catalyst Yes optimize->check_conditions screen_catalysts Screen different catalysts and ligands check_catalyst->screen_catalysts No success Improved Yield check_catalyst->success Yes screen_catalysts->check_catalyst

Caption: A logical approach to diagnosing and solving low-yield C-H functionalization reactions.

References

Application Notes & Protocols: Leveraging 3-Bromo-8-fluoroimidazo[1,2-a]pyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] This guide focuses on a particularly valuable derivative, 3-Bromo-8-fluoroimidazo[1,2-a]pyridine , detailing its strategic application in drug discovery programs. We will explore the unique chemical attributes that make this building block a powerful tool for generating novel molecular entities. This document provides in-depth protocols for its use in lead generation, focusing on robust cross-coupling methodologies, and explains the underlying chemical principles that drive its utility, particularly the concept of bioisosterism.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a recurring motif in pharmacologically active compounds, demonstrating a wide therapeutic spectrum that includes anxiolytic, anti-ulcer, and anticancer agents.[2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The scaffold's unique electronic properties and its similarity to endogenous structures like purines contribute to its "privileged" status.[4]

The specific compound, This compound , has been engineered to maximize its utility as a medicinal chemistry building block. The strategic placement of the bromine and fluorine atoms provides distinct advantages for library synthesis and lead optimization.

  • C-3 Bromine: The bromine atom at the 3-position serves as a versatile synthetic handle. The C-3 position of the imidazo[1,2-a]pyridine nucleus is inherently electron-rich and nucleophilic, but the bromo-substituent transforms it into an electrophilic anchor point for a wide array of transition-metal-catalyzed cross-coupling reactions.[3] This allows for the systematic and efficient introduction of diverse chemical functionalities, which is essential for exploring Structure-Activity Relationships (SAR).[5]

  • C-8 Fluorine: The fluorine atom at the 8-position is not merely a passive substituent. It serves as a bioisostere for a nitrogen atom. The 8-fluoroimidazo[1,2-a]pyridine core has been established as a physicochemical mimic of the imidazo[1,2-a]pyrimidine scaffold.[6][7] This is a powerful design strategy in medicinal chemistry, as it allows chemists to modulate physicochemical properties like lipophilicity and metabolic stability while preserving the key electronic features required for target binding.[6][8] This replacement of a carbon-hydrogen bond with a carbon-fluorine bond can also block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

Physicochemical Properties
PropertyValueReference
CAS Number 628691-73-6[9]
Molecular Formula C₇H₄BrFN₂[9]
Molecular Weight 215.02 g/mol [9]
Appearance Off-white to light yellow solid-
Storage 2-8°C, under inert atmosphere, protected from light[9]

Core Application: Library Synthesis via Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a central scaffold for generating libraries of analogs through C-3 functionalization. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach due to their reliability, functional group tolerance, and the vast commercial availability of coupling partners.

G cluster_start Starting Material cluster_reactions C-3 Cross-Coupling Reactions cluster_products Diverse Chemical Libraries cluster_end Drug Discovery Cascade A 3-Bromo-8-fluoro- imidazo[1,2-a]pyridine B Suzuki Coupling (Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Heck Coupling (Alkenes) A->E F C-3 Aryl/Heteroaryl Analogs B->F G C-3 Alkynyl Analogs C->G H C-3 Amino Analogs D->H I C-3 Alkenyl Analogs E->I J HTS & Lead ID F->J G->J H->J I->J K Lead Optimization (SAR) J->K

References

The Development of Imidazo[1,2-a]pyridine-Based Covalent Inhibitors: From Rational Design to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents.[1][2] Its synthetic tractability and favorable physicochemical properties make it an exceptional starting point for the design of targeted covalent inhibitors (TCIs). TCIs offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets, by forming a stable, covalent bond with their protein target.[3] This guide provides a comprehensive overview of the principles and protocols for the rational design, synthesis, and rigorous validation of imidazo[1,2-a]pyridine-based covalent inhibitors, intended for researchers in drug discovery and chemical biology.

Introduction: The Strategic Union of a Privileged Scaffold and a Covalent Mechanism

The resurgence of covalent drugs, marked by the success of inhibitors targeting kinases like BTK and EGFR, highlights the power of this modality.[4][5] Unlike traditional non-covalent inhibitors that rely on reversible binding equilibria, covalent inhibitors first form a reversible complex with the target protein, followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein. This two-step mechanism can be described by the kinetic parameters Ki (the reversible binding affinity) and kinact (the rate of inactivation). The overall potency is best defined by the second-order rate constant, kinact/Ki.[6][7]

The imidazo[1,2-a]pyridine core is particularly well-suited for this approach. Its rigid, bicyclic structure provides a stable platform for the precise three-dimensional orientation of substituents. This allows for the optimization of non-covalent interactions to achieve high affinity (Ki) while positioning a reactive warhead to engage a specific nucleophilic residue, thereby maximizing the rate of covalent modification (kinact).[8][9] The development of such agents, however, demands a meticulous and multi-faceted validation workflow to ensure on-target engagement and selectivity.

cluster_0 Covalent Inhibition Mechanism E_P E + P E_P_rev E--P E_P->E_P_rev Ki (Reversible Binding) E_P_rev->E_P koff E_P_cov E-P E_P_rev->E_P_cov kinact (Inactivation) caption Mechanism of Covalent Inhibition cluster_workflow Synthetic Workflow Start Starting Materials (2-Aminopyridine, Aldehyde, Isocyanide) GBB Groebke-Blackburn-Bienaymé Reaction (GBBR) Start->GBB Core Imidazo[1,2-a]pyridine Core (e.g., 3-amino derivative) GBB->Core Coupling Warhead Coupling (e.g., Amide Bond Formation) Core->Coupling + Acryloyl chloride Final Final Covalent Inhibitor Coupling->Final caption General Synthetic Workflow. Compound Compound Library Primary Primary Screen (e.g., % Inhibition @ 10 µM) Compound->Primary IC50 IC50 Determination (Dose-Response) Primary->IC50 Kinetics Kinetic Analysis (kinact/Ki Determination) IC50->Kinetics MassSpec Intact Protein MS (Confirm Adduct Formation) Kinetics->MassSpec Irrev Irreversibility Assay (Jump Dilution / Washout) MassSpec->Irrev Validated Validated Covalent Hit Irrev->Validated caption Biochemical Screening Cascade. cluster_workflow Chemoproteomics Workflow Probe Treat Live Cells with Alkyne Probe Lysis Cell Lysis Probe->Lysis Click Click Chemistry (Add Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest MS LC-MS/MS Protein ID Digest->MS caption Chemoproteomics Target ID Workflow.

References

Application Notes and Protocols for the Synthesis of Novel Antituberculosis Agents Utilizing 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antituberculosis Therapeutics and the Promise of the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1][2][3] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a particularly promising chemotype in the development of potent antitubercular agents.[1][3] This class of compounds has yielded the clinical candidate Telacebec (Q203), which demonstrates remarkable activity against both drug-sensitive and drug-resistant Mtb strains.[4][5][6]

The core mechanism of action for many potent IPAs is the inhibition of the QcrB subunit of the cytochrome bc1 complex (complex III) in the mycobacterial electron transport chain.[4][6][7] This inhibition disrupts cellular respiration and depletes the production of adenosine triphosphate (ATP), ultimately leading to bacterial cell death.[4][6]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-bromo-8-fluoroimidazo[1,2-a]pyridine as a versatile starting material for the synthesis of novel antituberculosis agents. The strategic placement of the bromine atom at the 3-position serves as a crucial synthetic handle for introducing diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The fluorine atom at the 8-position can enhance the physicochemical properties of the final compounds, such as metabolic stability and membrane permeability.

Synthetic Strategy: Leveraging the 3-Bromo Moiety for Derivatization

The general synthetic approach centers on the functionalization of the C3 position of the imidazo[1,2-a]pyridine core. The bromine atom in this compound is readily displaced or utilized in cross-coupling reactions, providing a gateway to a wide array of derivatives. A particularly successful strategy in the development of IPA-based antitubercular agents has been the introduction of a 3-carboxamide group.[2][7]

The following sections outline a detailed, multi-step protocol for the synthesis of a representative N-benzyl-8-fluoroimidazo[1,2-a]pyridine-3-carboxamide, a structural motif present in many highly potent antitubercular IPAs.

Experimental Workflow Overview

G cluster_0 Synthesis of the Core Scaffold cluster_1 Functionalization via Brominated Intermediate cluster_2 Synthesis of 3-Carboxamide Derivatives A 2-Amino-3-fluoropyridine C 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylate A->C Cyclization B Ethyl 2-bromo-3-oxobutanoate B->C D 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid C->D Hydrolysis E This compound D->E Halogenation H Amide Coupling D->H Activation F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) E->F G Diverse C3-Functionalized IPAs F->G SAR Exploration I N-Substituted-8-fluoroimidazo[1,2-a]pyridine-3-carboxamide H->I Reaction with Amine G ETC Mycobacterial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) ETC->Complex_I Complex_II Complex II (Succinate Dehydrogenase) ETC->Complex_II Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_II->Menaquinone Complex_III Complex III (Cytochrome bc1) Menaquinone->Complex_III e- transfer Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- transfer ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis IPA Imidazo[1,2-a]pyridine (e.g., Telacebec) IPA->Complex_III Inhibition of QcrB subunit

References

Protocol for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Author's Foreword

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets.[1] Consequently, the ability to selectively functionalize this core is of paramount importance in medicinal chemistry and drug development. The C3 position of the imidazo[1,2-a]pyridine ring is a common site for substitution, and palladium-catalyzed cross-coupling reactions provide the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at this position.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide the underlying rationale for procedural choices, empowering the user to not only execute these reactions but also to troubleshoot and adapt them. We will explore four key transformations: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, tailored specifically for the 3-bromoimidazo[1,2-a]pyridine substrate.

The Foundational Mechanism: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational optimization.[3] These reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle consisting of three elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[4][5] The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.[6]

The general catalytic cycle forms the basis for the C-C and C-N bond-forming reactions discussed herein.[7][8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Intermediate L₂Pd(II)(Ar)X Pd0->PdII_Intermediate Transmetal Transmetalation PdII_Coupling L₂Pd(II)(Ar)(R) PdII_Intermediate->PdII_Coupling MX M-X Transmetal->MX PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (3-bromoimidazo[1,2-a]pyridine) ArX->OxAdd R_M R-M (Organometallic Reagent) R_M->Transmetal

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents and its broad functional group tolerance.[8][9] For 3-bromoimidazo[1,2-a]pyridines, this reaction is a premier strategy for introducing aryl or heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from demonstrated successes in coupling various bromoimidazo[1,2-a]pyridines.[9]

Reaction Scheme: Imidazo[1,2-a]pyridine-Br + Ar-B(OH)₂ → Imidazo[1,2-a]pyridine-Ar

Table 1: Reagents and Equipment

Reagent/Equipment Purpose
3-Bromo-2-substituted-imidazo[1,2-a]pyridine Starting Material
Arylboronic Acid Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Catalyst Precursor
Cesium Carbonate (Cs₂CO₃) or K₃PO₄ Base
N,N-Dimethylformamide (DMF) or 1,4-Dioxane/H₂O Solvent
Schlenk flask or Microwave vial Reaction Vessel
Magnetic stirrer and hotplate or Microwave reactor Heating/Agitation
Nitrogen or Argon gas line Inert Atmosphere

| Standard glassware for workup and purification | Post-reaction processing |

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial or Schlenk flask, add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to a concentration of approx. 0.1 M).

  • Catalyst Addition: Add Pd(PPh₃)₄ (1-5 mol%).

  • Reaction: Heat the mixture with vigorous stirring. For microwave conditions, a typical starting point is 130 °C for 40 minutes.[9] For conventional heating, 90-110 °C for 12-24 hours is common.[10] Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Scientist's Notes & Rationale
  • The Challenge of Pyridinic Nitrogens: The nitrogen atom in the pyridine ring of the imidazo[1,2-a]pyridine scaffold can coordinate to the palladium center, potentially inhibiting the catalyst.[10][11] The choice of ligand is critical to mitigate this. While simple PPh₃ can be effective, more challenging couplings may benefit from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which promote the desired catalytic steps and discourage catalyst inhibition.[6][12]

  • Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[13][14] Cs₂CO₃ is often effective due to its high solubility in organic solvents. K₃PO₄ is another excellent choice, particularly in aqueous solvent mixtures.[10]

  • Solvent System: DMF is a common choice for microwave-assisted protocols.[9] For conventional heating, a mixture of 1,4-dioxane and water is frequently used. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[10] All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a versatile alkyne handle that can be further elaborated.[15] The reaction typically employs both palladium and copper(I) co-catalysts.[16]

Experimental Protocol: Sonogashira Coupling

Reaction Scheme: Imidazo[1,2-a]pyridine-Br + H-C≡C-R → Imidazo[1,2-a]pyridine-C≡C-R

Table 2: Reagents and Equipment

Reagent/Equipment Purpose
3-Bromoimidazo[1,2-a]pyridine Starting Material
Terminal Alkyne Coupling Partner
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] Catalyst Precursor
Copper(I) Iodide (CuI) Co-catalyst
Diisopropylamine (DIPA) or Triethylamine (TEA) Base and Solvent
Tetrahydrofuran (THF) or DMF Co-solvent (optional)
Schlenk flask Reaction Vessel

| Standard laboratory equipment | As listed previously |

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under argon, add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF, followed by the amine base (e.g., DIPA, 3.0-7.0 equiv).[16]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often complete within 3-12 hours. Monitor by TLC or LC-MS.

  • Workup: Once the starting material is consumed, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove metal salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.[16]

Scientist's Notes & Rationale
  • Dual Catalytic Cycles: The Sonogashira reaction involves two interconnected catalytic cycles.[17] The palladium cycle proceeds as described previously. Concurrently, the copper(I) iodide reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[15]

  • Base Function: The amine base (TEA, DIPA) serves two purposes: it deprotonates the terminal alkyne to facilitate formation of the copper acetylide, and it acts as a scavenger for the HBr generated during the reaction.[16]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These methods typically require a stronger base (e.g., Cs₂CO₃, K₂CO₃) and often a more specialized ligand system to facilitate the direct reaction of the palladium complex with the acetylide anion.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a substituted olefin product.[18] It is particularly useful for synthesizing stilbene analogs and cinnamates from 3-bromoimidazo[1,2-a]pyridines.

Experimental Protocol: Heck Coupling

Reaction Scheme: Imidazo[1,2-a]pyridine-Br + Alkene → Imidazo[1,2-a]pyridine-Alkene + HBr

Table 3: Reagents and Equipment

Reagent/Equipment Purpose
3-Bromoimidazo[1,2-a]pyridine Starting Material
Alkene (e.g., Styrene, Ethyl Acrylate) Coupling Partner
Palladium(II) Acetate [Pd(OAc)₂] Catalyst Precursor
Tri(o-tolyl)phosphine [P(o-tol)₃] or other phosphine ligand Ligand
Triethylamine (TEA) or K₂CO₃ Base
Acetonitrile (MeCN) or DMF Solvent
Schlenk flask with reflux condenser Reaction Vessel

| Standard laboratory equipment | As listed previously |

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%) in degassed solvent (e.g., MeCN). Stir for 10 minutes to form the active catalyst.

  • Reagent Addition: Add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., TEA, 2.0-3.0 equiv).[19]

  • Reaction: Attach a reflux condenser and heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-24 hours).

  • Workup: Cool the reaction mixture to room temperature and filter through Celite® to remove the palladium black. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Scientist's Notes & Rationale
  • Mechanism Variation: Unlike the Suzuki or Sonogashira reactions, the Heck coupling does not involve transmetalation. After oxidative addition, the palladium complex coordinates to the alkene (π-complex formation). This is followed by a syn-migratory insertion of the alkene into the Pd-C bond. The final product is released via a syn-β-hydride elimination, which regenerates a Pd-H species.[19]

  • Role of the Base: The base is essential to neutralize the HBr formed during the β-hydride elimination step, thereby regenerating the active Pd(0) catalyst from the Pd-H intermediate to complete the catalytic cycle.[18][20]

  • Regio- and Stereoselectivity: The migratory insertion typically occurs at the less substituted carbon of the alkene double bond. The β-hydride elimination is also highly regioselective and almost always leads to the trans (E) isomer of the product alkene.[19]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming aryl-amine bonds.[21] It is an indispensable tool for accessing 3-aminoimidazo[1,2-a]pyridine derivatives, which are common pharmacophores. This reaction can be challenging with electron-deficient heterocycles like pyridines.[11][12]

Experimental_Workflow start Combine Substrate, Coupling Partner & Base in Schlenk Flask purge Purge with Inert Gas (Ar/N₂) start->purge add_solvent Add Degassed Anhydrous Solvent purge->add_solvent add_catalyst Add Pd Precursor & Ligand add_solvent->add_catalyst heat Heat & Stir (Conventional or MW) add_catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify via Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: A generalized experimental workflow for cross-coupling.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme: Imidazo[1,2-a]pyridine-Br + H-NR¹R² → Imidazo[1,2-a]pyridine-NR¹R²

Table 4: Reagents and Equipment

Reagent/Equipment Purpose
3-Bromoimidazo[1,2-a]pyridine Starting Material
Primary or Secondary Amine Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] Catalyst Precursor
XPhos, RuPhos, or BrettPhos Ligand
Sodium tert-butoxide (NaOt-Bu) or LiHMDS Base
Toluene or 1,4-Dioxane Solvent
Schlenk flask or sealed tube Reaction Vessel

| Standard laboratory equipment | As listed previously |

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (1-2 mol%), the appropriate ligand (e.g., RuPhos, 2.5-5 mol%), and the base (NaOt-Bu, 1.4 equiv) to a Schlenk flask.

  • Reagent Addition: Add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv) and anhydrous, degassed toluene.

  • Amine Addition: Finally, add the amine (1.2 equiv).

  • Reaction: Seal the flask and remove it from the glovebox. Heat with stirring at 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Scientist's Notes & Rationale
  • Ligand is Key: For challenging substrates like 3-bromo-2-aminopyridines, the choice of ligand is paramount.[12] Bulky, electron-rich biarylphosphine ligands such as RuPhos (for secondary amines) and BrettPhos (for primary amines) have proven outstanding.[12] These ligands facilitate the rate-limiting oxidative addition and the crucial C-N bond-forming reductive elimination.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11][12] Weaker bases are generally ineffective.

  • Inert Atmosphere is Critical: The Pd(0) species and the electron-rich phosphine ligands are highly sensitive to oxygen.[11] Performing the reaction setup in a glovebox and using rigorously degassed solvents are essential for achieving high yields and reproducibility.

Comparative Overview and Troubleshooting

The optimal conditions for a given transformation depend heavily on the specific substrates being coupled. The following table provides a general starting point for optimization.

Table 5: Comparison of Typical Reaction Conditions

Reaction Catalyst System (Pd Source / Ligand) Base Solvent Temp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos Cs₂CO₃, K₃PO₄ DMF, Dioxane/H₂O 80-130
Sonogashira PdCl₂(PPh₃)₂ / CuI TEA, DIPA THF, DMF 25-60
Heck Pd(OAc)₂ / P(o-tol)₃ TEA, K₂CO₃ MeCN, DMF 80-100

| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos or BrettPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | 80-110 |

Table 6: Common Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low temperature. Use freshly degassed solvents; Ensure inert atmosphere; Screen stronger bases (e.g., NaOt-Bu for C-N, K₃PO₄ for C-C); Increase reaction temperature.
Hydrodehalogenation (Br replaced by H) Presence of water/protiated impurities; β-hydride elimination from Pd-H intermediate. Use rigorously dried reagents and solvents; Screen different ligands to favor reductive elimination over side pathways.
Homocoupling of Boronic Acid (Suzuki) Reaction too slow, allowing for side reactions. Increase catalyst loading; Switch to a more active ligand (e.g., a biarylphosphine); Ensure proper base stoichiometry.

| Formation of Palladium Black | Catalyst decomposition. | Ensure strict inert conditions; Check ligand-to-palladium ratio (often 2:1 is optimal); Lower reaction temperature if possible. |

References

Application Notes & Protocols: Leveraging 3-Bromo-8-fluoroimidazo[1,2-a]pyridine for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 8-Fluoroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in the design of fluorescent probes due to its rigid, planar structure and inherent fluorescence, which is tunable through substitution.[1][2] The strategic incorporation of a fluorine atom at the 8-position and a bromine atom at the 3-position of this scaffold provides a powerful platform for the development of next-generation fluorescent sensors.

The electron-withdrawing nature of the fluorine atom at the 8-position can enhance the photostability and quantum yield of the fluorophore.[3][4] Furthermore, this substitution can subtly modulate the electronic properties of the heterocyclic system, influencing its sensitivity to the local environment and interaction with specific analytes. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the facile introduction of various recognition moieties through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[5][6] This modularity allows for the rational design of probes for a diverse range of targets, including metal ions, pH, and biologically relevant small molecules.

This guide provides a comprehensive overview of the application of 3-bromo-8-fluoroimidazo[1,2-a]pyridine in the development of a selective "turn-on" fluorescent probe for zinc ions (Zn²⁺), a crucial signaling ion in numerous biological processes.

Rationale for Targeting Zn²⁺ with an 8-Fluoroimidazo[1,2-a]pyridine-Based Probe

Zinc is the second most abundant transition metal in the human body and plays critical roles in a vast array of physiological and pathological processes. The development of selective fluorescent probes for Zn²⁺ is of significant interest for understanding its intricate biological functions.[7][8] Imidazo[1,2-a]pyridine derivatives have been successfully employed as fluorescent sensors for Zn²⁺, often operating through a chelation-enhanced fluorescence (CHEF) mechanism.[7][9]

In this proposed application, we will design a probe where the 8-fluoroimidazo[1,2-a]pyridine core is coupled to a Zn²⁺-chelating moiety, N,N-bis(2-picolyl)amine (DPA), via a Suzuki coupling reaction. The lone pair electrons on the nitrogen atoms of the DPA group can quench the fluorescence of the imidazopyridine scaffold through a photoinduced electron transfer (PET) process. Upon selective binding of Zn²⁺, the PET process is inhibited, leading to a significant enhancement of the fluorescence signal—a "turn-on" response.

Diagram of the Proposed Sensing Mechanism

sensing_mechanism Probe_Off Probe (Low Fluorescence) PET Quenching Probe_On Probe-Zn²⁺ Complex (High Fluorescence) PET Blocked Probe_Off->Probe_On Chelation Zn2_ion Zn²⁺ Zn2_ion->Probe_On Binding

Caption: Proposed "turn-on" sensing mechanism for the Zn²⁺ probe.

Synthetic Pathway

The synthesis of the target probe, PZ-1 (Pyridine-Zinc-1), from this compound is proposed to proceed via a Suzuki cross-coupling reaction.

synthesis_pathway Start 3-Bromo-8-fluoro- imidazo[1,2-a]pyridine Conditions Pd(PPh₃)₄ Na₂CO₃, Toluene/EtOH/H₂O Start->Conditions Reagent DPA-boronic ester Reagent->Conditions Product Probe PZ-1 Conditions->Product

Caption: Synthetic route to the PZ-1 probe via Suzuki coupling.

Detailed Application Notes and Protocols

Part 1: Synthesis of the Zn²⁺ Fluorescent Probe (PZ-1)

Protocol 1: Suzuki Coupling Synthesis of PZ-1

This protocol details the synthesis of the target probe by coupling the this compound core with a custom-synthesized boronic ester derivative of N,N-bis(2-picolyl)amine.

Materials:

  • This compound

  • N,N-bis(2-picolyl)amine-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the DPA-boronic acid pinacol ester (1.2 eq) in a 4:1:1 mixture of toluene, ethanol, and deionized water.

  • Add sodium carbonate (3.0 eq) to the mixture.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure probe PZ-1 .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Characterization of Photophysical Properties

A thorough understanding of the probe's photophysical properties is essential for its effective application.

Protocol 2: Spectroscopic Characterization of PZ-1

Materials:

  • Pure PZ-1 probe

  • HEPES buffer (10 mM, pH 7.4)

  • Spectroscopic grade solvents (e.g., DMSO, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of PZ-1 (1 mM) in DMSO.

  • UV-Vis Absorption Spectroscopy:

    • Prepare a solution of PZ-1 (10 µM) in HEPES buffer.

    • Record the absorption spectrum from 250 nm to 600 nm.

    • To determine the response to Zn²⁺, titrate the probe solution with increasing concentrations of ZnCl₂ and record the absorption spectrum after each addition.

  • Fluorescence Spectroscopy:

    • Using the same 10 µM solution of PZ-1 , record the fluorescence emission spectrum (excitation at the determined λ_max).

    • Titrate the probe solution with increasing concentrations of ZnCl₂ and record the emission spectrum after each addition.

    • Determine the quantum yield of the free probe and the Zn²⁺-bound probe using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Table 1: Expected Photophysical Properties of PZ-1

PropertyPZ-1 (Free Probe)PZ-1 + Zn²⁺ (Saturated)
Absorption λ_max (nm) ~350~365
Emission λ_max (nm) ~450~450
Quantum Yield (Φ) ~0.05~0.60
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~15,000~18,000
Stokes Shift (nm) ~100~85
Part 3: In Vitro Evaluation of Probe Performance

Protocol 3: Selectivity and Sensitivity Assessment

Materials:

  • PZ-1 stock solution (1 mM in DMSO)

  • Stock solutions (10 mM) of various metal chlorides (e.g., Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺)

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer and 96-well plate reader

Procedure:

  • Selectivity:

    • In a 96-well plate, add PZ-1 to each well to a final concentration of 10 µM in HEPES buffer.

    • To separate wells, add an excess (e.g., 10 equivalents) of each metal ion stock solution.

    • Incubate for 10 minutes at room temperature.

    • Measure the fluorescence intensity at the emission maximum.

  • Competition Assay:

    • To wells containing PZ-1 (10 µM) and Zn²⁺ (2 equivalents), add an excess (10 equivalents) of other competing metal ions.

    • Measure the fluorescence intensity to determine if other metals interfere with Zn²⁺ binding.

  • Determination of Detection Limit:

    • Perform a fluorescence titration of PZ-1 (10 µM) with low concentrations of Zn²⁺.

    • Plot the fluorescence intensity versus Zn²⁺ concentration.

    • Calculate the detection limit using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

Table 2: Expected Performance Metrics of PZ-1

ParameterValue
Analyte Zn²⁺
Detection Limit ~10-20 nM
Response Time < 1 minute
Optimal pH Range 6.5 - 8.0
Fluorescence Fold Change > 10-fold
Part 4: Application in Cellular Imaging

Protocol 4: Live-Cell Imaging of Intracellular Zn²⁺

This protocol provides a general procedure for staining live cells with PZ-1 for the visualization of intracellular zinc.[10]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • PZ-1 stock solution (1 mM in DMSO)

  • ZnCl₂ solution

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) - a zinc chelator

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Experimental Workflow Diagram

cell_imaging_workflow Cell_Culture 1. Culture HeLa cells on glass-bottom dishes Probe_Loading 2. Incubate with PZ-1 (5 µM) in serum-free medium Cell_Culture->Probe_Loading Washing 3. Wash with PBS Probe_Loading->Washing Imaging_Basal 4. Image basal Zn²⁺ levels Washing->Imaging_Basal Zn_Addition 5. Treat with ZnCl₂ Imaging_Basal->Zn_Addition Imaging_High_Zn 6. Image increased Zn²⁺ Zn_Addition->Imaging_High_Zn Chelator_Addition 7. Treat with TPEN Imaging_High_Zn->Chelator_Addition Imaging_Low_Zn 8. Image decreased Zn²⁺ Chelator_Addition->Imaging_Low_Zn

Caption: Workflow for live-cell imaging of intracellular Zn²⁺.

Procedure:

  • Cell Seeding: Seed HeLa cells on glass-bottom confocal dishes and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells once with serum-free DMEM.

    • Incubate the cells with 5 µM PZ-1 in serum-free DMEM for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a confocal microscope with appropriate excitation and emission filters (e.g., Ex: 360-380 nm, Em: 440-480 nm). This will visualize the basal level of intracellular Zn²⁺.

    • To visualize an increase in intracellular Zn²⁺, treat the cells with a solution of ZnCl₂ (e.g., 50 µM) for 15 minutes and image again.

    • To confirm the specificity of the probe for Zn²⁺, subsequently treat the cells with the membrane-permeable zinc chelator TPEN (e.g., 20 µM) for 10 minutes and observe the quenching of the fluorescence signal.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the development of sophisticated fluorescent probes. Its tunable photophysical properties and amenability to synthetic modification allow for the rational design of sensors for a wide array of biological analytes. The example of the PZ-1 probe for Zn²⁺ demonstrates the potential of this scaffold in creating "turn-on" sensors with high sensitivity and selectivity, suitable for applications in live-cell imaging. Future work could involve the development of probes with longer excitation and emission wavelengths to minimize cellular autofluorescence and enable deeper tissue imaging. Additionally, the modular nature of the synthesis allows for the incorporation of different recognition moieties to target other metal ions, reactive oxygen species, or specific biomolecules, further expanding the utility of this exceptional fluorophore core.

References

The Groebke-Blackburn-Bienayme Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the GBB Reaction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds.[1][2][3] These nitrogen-fused heterocycles exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and hypnotic properties.[4][5][6] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this core structure, underscoring its therapeutic relevance.[7][8] Consequently, the development of efficient and versatile synthetic methodologies to access this scaffold is of paramount importance to the drug discovery and development community.

Among the various synthetic strategies, the Groebke-Blackburn-Bienayme (GBB) reaction has emerged as a particularly powerful and efficient one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[9][10] This three-component reaction (3-CR) involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically under acidic catalysis.[11][12] The GBB reaction offers several advantages over traditional multi-step syntheses, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.[13] This application note provides a detailed overview of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, including its mechanism, experimental protocols, and practical considerations for researchers in medicinal chemistry and organic synthesis.

Reaction Mechanism: A Step-by-Step Elucidation

The Groebke-Blackburn-Bienayme reaction proceeds through a well-established cascade mechanism. The reaction is typically initiated by the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. This is followed by the nucleophilic attack of the isocyanide and a subsequent intramolecular cyclization.

The key steps of the mechanism are as follows:

  • Imine Formation: The reaction commences with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (imine) intermediate. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the 2-aminopyridine. Subsequent dehydration yields the iminium ion.

  • Nucleophilic Attack of Isocyanide: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

  • Intramolecular Cyclization (Annulation): The endocyclic nitrogen of the pyridine ring in the nitrilium ion intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrilium group. This annulation step leads to the formation of the five-membered imidazole ring, resulting in the fused bicyclic imidazo[1,2-a]pyridine core.

  • Rearomatization: The final step involves a proton transfer to regenerate the catalyst and afford the aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Iminium Ion Iminium Ion 2-Aminopyridine->Iminium Ion + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Iminium Ion->Nitrilium Ion + Isocyanide Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Nitrilium Ion->Imidazo[1,2-a]pyridine Intramolecular Cyclization GBB_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A 1. Reactant Preparation (2-aminopyridine, aldehyde, isocyanide) B 2. One-Pot GBB Reaction (Solvent, Catalyst) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up & Solvent Removal C->D E 5. Column Chromatography D->E F 6. Product Characterization (NMR, HRMS) E->F

References

Troubleshooting & Optimization

Technical Support Center: C-2 Functionalization of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-2 functionalization of the imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address the common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of targeting the C-2 position of this medicinally important heterocycle.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and functionalization of the imidazo[1,2-a]pyridine core.

Q1: Why is the C-2 functionalization of imidazo[1,2-a]pyridine so challenging?

A: The primary challenge lies in the inherent electronic properties of the imidazo[1,2-a]pyridine ring system. The C-3 position is significantly more electron-rich and thus more susceptible to electrophilic attack than the C-2 position.[1][3] When an electrophile attacks the C-3 carbon, the resulting cationic intermediate (sigma complex) is more stabilized through resonance, delocalizing the positive charge effectively across the imidazole ring. This inherent reactivity preference makes C-3 functionalization the default pathway in many reactions, such as alkylations, arylations, and halogenations.[4][5] Activating the C-2 position requires overcoming this natural regioselectivity.[1][2][6]

Q2: What is the general reactivity order for C-H functionalization on the imidazo[1,2-a]pyridine scaffold?

A: The general order of reactivity for electrophilic and radical functionalization is C-3 > C-5 > C-7 > C-2 > C-6 > C-8. The C-3 position is the most nucleophilic and readily undergoes substitution. The pyridine ring positions (C-5 to C-8) are generally less reactive than C-3. The C-2 position is particularly passive towards electrophilic attack, making its direct functionalization a significant synthetic hurdle.[1][3]

Q3: What are the primary strategies to achieve selective C-2 functionalization?

A: Overcoming the innate C-3 selectivity requires specific strategies. The main approaches include:

  • Directed C-H Activation: This is one of the most powerful methods. A directing group, often attached at the N-1 position or as a substituent on a C-2 aryl group, coordinates to a transition metal catalyst (commonly palladium).[7] This coordination brings the catalyst into close proximity to the C-2 (or an ortho C-H on a C-2 aryl group), facilitating selective C-H bond cleavage and subsequent functionalization.[7][8]

  • Metal-Catalyzed Cross-Coupling: Starting with a pre-functionalized imidazo[1,2-a]pyridine (e.g., 2-halo-imidazo[1,2-a]pyridine), standard cross-coupling reactions like Suzuki, Heck, or Sonogashira can be used to introduce various groups at the C-2 position.

  • Lithiation/Metalation: Direct deprotonation at C-2 using a strong base (like n-BuLi or LDA) can generate a C-2 carbanion, which can then be trapped with an electrophile. This method can be effective but may suffer from competing deprotonation at other sites and requires careful control of conditions.

  • Blocking the C-3 Position: If the C-3 position is already substituted (e.g., with a methyl or phenyl group), subsequent functionalization is sterically and electronically directed away from this site, increasing the likelihood of reaction at other positions, including C-2.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during C-2 functionalization experiments.

Problem 1: Low or No Yield of the Desired C-2 Functionalized Product
Probable Cause Scientific Explanation & Solution
Dominant C-3 Side Product Formation The C-3 position is electronically favored for attack.[3][4] If your reaction conditions are not sufficiently selective, the thermodynamically preferred C-3 isomer will be the major product. Solution: 1. Verify Your Strategy: Confirm you are using a C-2 directing strategy (e.g., metal-catalyzed C-H activation). 2. Block the C-3 Position: If possible, start with a 3-substituted imidazo[1,2-a]pyridine to prevent reaction at that site. 3. Optimize Conditions: For metal-catalyzed reactions, screen different ligands and bases. A bulkier ligand can sterically favor the less-hindered C-2 position.
Inefficient C-H Bond Activation The C(2)-H bond is relatively strong and not easily broken. The energy barrier for its activation may not be met under your current conditions. Solution: 1. Increase Temperature: C-H activation processes are often kinetically slow and benefit from higher temperatures.[9] However, monitor for decomposition. 2. Change Catalyst/Ligand: The choice of metal catalyst and ligand is critical. For palladium-catalyzed reactions, phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve efficiency.[9][10] Consider screening catalysts like Pd(OAc)₂, PdCl₂, and various phosphine ligands (e.g., PPh₃, PCy₃, SPhos).[11][12] 3. Solvent Choice: The solvent can influence catalyst solubility and reactivity. Polar aprotic solvents like DMF, DMA, or NMP are often effective.
Poor Reagent/Catalyst Stability Reagents, especially organometallics and catalysts, can degrade due to moisture, air, or incompatible additives. Solution: 1. Use Anhydrous & Inert Conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 2. Check Catalyst Purity: Use a fresh or properly stored catalyst. Some palladium catalysts are sensitive to light and air. 3. Reagent Order of Addition: The order in which you add reagents can be crucial. Sometimes, pre-forming a catalyst-ligand complex before adding the substrate can improve results.[13]
Problem 2: Poor Regioselectivity (Mixture of C-2 and C-3 Isomers)
Probable Cause Scientific Explanation & Solution
Competing Reaction Mechanisms Some reactions, particularly those involving radicals or harsh conditions, may not be governed by a single, highly selective pathway.[14][15] For example, a reaction intended for directed C-H activation might have a competing background thermal reaction that favors C-3. Solution: 1. Lower Reaction Temperature: This can often suppress less selective, higher-energy background reactions.[13] 2. Add a Radical Scavenger: If a radical pathway is suspected to be causing non-selective side products, adding a scavenger like TEMPO or BHT can help diagnose and suppress it. 3. Refine the Catalytic System: A more selective catalyst/ligand combination can enhance the desired pathway while minimizing others. For instance, in palladium catalysis, specific ligands are known to promote high regioselectivity in direct arylation.[12]
Steric/Electronic Ambiguity The substituents on your imidazo[1,2-a]pyridine or coupling partner may not provide a strong enough bias for C-2 functionalization over C-3. Solution: 1. Modify the Substrate: Introducing a bulky substituent at a position adjacent to C-3 (e.g., C-5) can sterically hinder attack at C-3, thereby favoring C-2. 2. Use a Directing Group: This is the most reliable method to enforce C-2 regioselectivity. The N-1 atom itself can act as a directing group, facilitating ortho C-H functionalization on a C-2 aryl substituent.[7][8]
Problem 3: Reaction Stalls or Fails to Reach Completion
Probable Cause Scientific Explanation & Solution
Catalyst Deactivation / Low Loading The active catalyst species may be degrading over the course of the reaction (e.g., Pd(II) reducing to inactive Pd(0) black). Alternatively, the catalyst loading may be too low for a challenging transformation. Solution: 1. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 5-10 mol%.[9] 2. Use a More Robust Ligand: Certain ligands (e.g., bulky electron-rich phosphines or NHCs) can stabilize the catalyst and prevent decomposition, leading to longer active lifetimes.[10] 3. Re-evaluate the Base/Additives: The choice of base is critical. Weak bases may not be sufficient to facilitate the C-H activation step, while overly strong bases can cause substrate decomposition. Common bases include K₂CO₃, Cs₂CO₃, and KOAc.[9]
Product Inhibition The newly formed product may coordinate more strongly to the catalyst than the starting material, effectively sequestering the catalyst and preventing further turnover. Solution: 1. Optimize Reaction Time and Temperature: Running the reaction for a shorter time at a slightly higher temperature might achieve a reasonable yield before significant inhibition occurs. 2. Dilute the Reaction: Running the reaction at a lower concentration can sometimes mitigate bimolecular catalyst deactivation or product inhibition pathways.
Part 3: Key Protocols & Methodologies

This section provides a representative, step-by-step protocol for a common C-2 functionalization reaction.

Protocol: Palladium-Catalyzed Direct C-2 Arylation of 2-Phenylimidazo[1,2-a]pyridine (Ortho-Arylation of the Phenyl Ring)

This protocol leverages the N-1 atom of the imidazo[1,2-a]pyridine core as a directing group to achieve ortho-arylation on the C-2 phenyl substituent.[7]

Reaction Scheme: (An ortho-C-H on the 2-phenyl group reacts with an aryl bromide)

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMA via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110-130 °C.[9] Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired C-2 ortho-arylated product.

Part 4: Visualizations and Data

Diagrams (Graphviz)

G cluster_0 Troubleshooting Workflow: Low C-2 Yield Start Low or No C-2 Product Check_Selectivity Analyze Crude Mixture by LC-MS/NMR. Is C-3 isomer the major product? Start->Check_Selectivity Check_Conversion Is starting material unreacted? Check_Selectivity->Check_Conversion No Sol_Selectivity Problem: Poor Regioselectivity Solution: 1. Use C-3 blocked substrate. 2. Employ directing group strategy. 3. Screen bulkier ligands. Check_Selectivity->Sol_Selectivity Yes Decomposition Are there multiple unidentifiable byproducts? Check_Conversion->Decomposition No Sol_Activation Problem: Inefficient C-H Activation Solution: 1. Increase temperature. 2. Screen catalysts/ligands (e.g., Pd/SPhos). 3. Change solvent (e.g., DMA, NMP). Check_Conversion->Sol_Activation Yes Sol_Conditions Problem: Substrate/Catalyst Decomposition Solution: 1. Lower reaction temperature. 2. Ensure inert/anhydrous conditions. 3. Use more robust catalyst system. Decomposition->Sol_Conditions Yes

Caption: Troubleshooting workflow for low-yield C-2 functionalization reactions.

G cluster_0 Mechanism: Electrophilic Attack on Imidazo[1,2-a]pyridine cluster_C3 C-3 Attack (Favored) cluster_C2 C-2 Attack (Disfavored) IMP Imidazo[1,2-a]pyridine C3_intermediate [Sigma Complex at C-3] (More stable, charge on N-1) IMP->C3_intermediate More favorable path C2_intermediate [Sigma Complex at C-2] (Less stable) IMP->C2_intermediate Less favorable path E_plus E+ C3_product C-3 Substituted Product C3_intermediate->C3_product -H+ C2_product C-2 Substituted Product C2_intermediate->C2_product -H+

Caption: Relative stability of intermediates in electrophilic substitution.

Data Presentation

Table 1: Comparison of Catalyst Systems for Ortho-Arylation of 2-Phenylimidazo[1,2-a]pyridine This table summarizes typical conditions and outcomes for the palladium-catalyzed reaction between 2-phenylimidazo[1,2-a]pyridine and 4-bromotoluene.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (3)DMA13024~70-85[9]
Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)Toluene11018~60-75General
PdCl₂(dppf) (3)NoneCs₂CO₃ (2.5)Dioxane12020~75-90General
Pd(OAc)₂ (0.1)NoneKOAc (2)DMA14016~80-95[11]

References

Technical Support Center: Synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis, improve your yields, and ensure the integrity of your results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and generally reliable method is a two-step synthesis. First is the construction of the 8-fluoroimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C3 position.

  • Step 1: Cyclization to form 8-fluoroimidazo[1,2-a]pyridine. This is typically achieved via the condensation of 2-amino-3-fluoropyridine with a two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.[1] This reaction, a variation of the Tschitschibabin reaction, first involves alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

  • Step 2: Electrophilic Bromination. The 8-fluoroimidazo[1,2-a]pyridine intermediate is then subjected to electrophilic bromination. The C3 position of the imidazo[1,2-a]pyridine scaffold is the most electron-rich and sterically accessible, making it highly susceptible to electrophilic attack.[2] The reagent of choice for this step is typically N-Bromosuccinimide (NBS) due to its ease of handling and high selectivity compared to liquid bromine.[3]

Q2: Why is my yield consistently low during the bromination step?

Low yield in the bromination step is a frequent issue. The root cause often lies in one of several critical parameters. A systematic approach to troubleshooting is essential.

  • Purity of Starting Material: The 8-fluoroimidazo[1,2-a]pyridine must be pure. Impurities from the cyclization step can consume the NBS reagent or interfere with the reaction mechanism.

  • NBS Quality and Stoichiometry: NBS can degrade over time, especially with exposure to light and moisture. It is crucial to use freshly recrystallized or high-purity NBS.[3] Stoichiometry is also critical; using a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess can lead to side products.

  • Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent like Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (MeCN) at low temperatures (often 0 °C to room temperature) to control reactivity and minimize side reactions.

  • Reaction Time and Temperature: Over-running the reaction or using elevated temperatures can promote the formation of di-brominated and other degradation byproducts. The reaction should be carefully monitored by Thin Layer Chromatography (TLC).

Q3: I am observing multiple spots on my TLC post-bromination, including what appears to be a di-brominated product. How can I prevent this?

The formation of di-brominated species is a classic example of over-reaction. The C3-bromo product is still an electron-rich heterocycle and can undergo a second bromination, typically at the C5 or C7 position, if conditions are too harsh or if excess brominating agent is present.

Preventative Measures:

  • Control NBS Stoichiometry: Use no more than 1.1 equivalents of NBS. It is often best to add the NBS portion-wise as a solid or as a solution in the reaction solvent, allowing you to monitor the reaction's progress by TLC after each addition.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C) to decrease the rate of the second bromination, which will have a higher activation energy than the first.

  • Minimize Reaction Time: As soon as TLC analysis indicates the complete consumption of the starting material, quench the reaction immediately (e.g., with a solution of sodium thiosulfate) to destroy any remaining NBS.

Q4: The initial cyclization reaction to form 8-fluoroimidazo[1,2-a]pyridine is not going to completion. What should I investigate?

Incomplete cyclization usually points to issues with the starting materials, the removal of water, or the reaction conditions.

  • Reagent Quality: 2-amino-3-fluoropyridine can be of variable quality; ensure its purity by NMR or melting point.[4][5] The aldehyde partner (e.g., chloroacetaldehyde) is often supplied as an aqueous solution and should be used in appropriate excess.

  • pH Control: The initial alkylation step is often favored under neutral to slightly basic conditions, while the subsequent cyclization/dehydration is acid-catalyzed. Some procedures use a mild base (e.g., NaHCO₃) to neutralize HCl formed during the reaction.

  • Water Removal: The final step of the cyclization is a dehydration. Performing the reaction in a solvent like ethanol or isopropanol at reflux can be effective.

  • Temperature and Time: These reactions can be slow. Ensure you are heating at a sufficient temperature (e.g., reflux) for an adequate duration (often 12-24 hours).

Troubleshooting Guide

This table outlines common problems, their probable causes, and recommended solutions to improve your synthetic outcome.

Symptom Observed Potential Cause(s) Recommended Troubleshooting Actions
Low or No Product Formation 1. Degraded starting materials or reagents. 2. Incorrect reaction temperature (too low). 3. Insufficient reaction time.1. Verify purity of 2-amino-3-fluoropyridine and use fresh, high-purity NBS. 2. Gradually increase reaction temperature, monitoring by TLC. 3. Extend reaction time, monitoring for starting material consumption.
Multiple Products on TLC 1. Over-bromination (di- or tri-brominated species). 2. Reaction temperature too high. 3. Impure starting material leading to side products.1. Reduce NBS stoichiometry to 1.05 eq.; add portion-wise. 2. Run the reaction at 0 °C or below. 3. Purify the 8-fluoroimidazo[1,2-a]pyridine precursor before bromination.
Product is Dark/Oily 1. Decomposition of product or reagents. 2. Presence of polymeric side products.1. Ensure an inert atmosphere (N₂ or Ar) if reagents are air-sensitive. 2. Lower reaction temperature. 3. During workup, wash with a reducing agent solution (e.g., Na₂S₂O₃) to remove bromine color. 4. Purify via column chromatography or recrystallization.
Difficulty in Purification 1. Product and major impurity have similar polarity. 2. Product is streaking on silica gel column.1. Try a different solvent system for chromatography (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). 2. Consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol). 3. Add 0.5-1% triethylamine to the chromatography eluent to reduce streaking of basic compounds.

Experimental Protocols & Mechanisms

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve issues related to poor reaction yield.

Caption: Troubleshooting decision tree for low yield.

Protocol 1: Synthesis of 8-fluoroimidazo[1,2-a]pyridine

This protocol is a representative example and may require optimization.

  • To a round-bottom flask, add 2-amino-3-fluoropyridine (1.0 eq.).

  • Add ethanol (approx. 10 mL per 1 g of aminopyridine) and sodium bicarbonate (1.5 eq.).

  • To the stirred suspension, add chloroacetaldehyde (1.2 eq., typically a 50 wt.% solution in water) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C).

  • Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain pure 8-fluoroimidazo[1,2-a]pyridine.

Protocol 2: Bromination of 8-fluoroimidazo[1,2-a]pyridine
  • Dissolve 8-fluoroimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous acetonitrile or DCM (approx. 20 mL per 1 g) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and dilute with water and DCM.

  • Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford this compound.[6]

Mechanism: Electrophilic Bromination with NBS

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich C3 position of the imidazo[1,2-a]pyridine ring acts as the nucleophile.

BrominationMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products IP 8-Fluoroimidazo[1,2-a]pyridine (Nucleophile at C3) Sigma Sigma Complex (Arenium Ion Intermediate) IP->Sigma Nucleophilic attack on Br NBS N-Bromosuccinimide (NBS) (Source of Br⁺) NBS->Sigma Provides Br⁺ Product This compound Sigma->Product Deprotonation (H⁺ loss) Succinimide Succinimide Sigma->Succinimide Proton transfer to succinimide anion

Caption: Mechanism of electrophilic bromination at C3.

The interaction between NBS and the substrate, sometimes assisted by trace amounts of acid or water, facilitates the generation of an electrophilic bromine species (Br⁺) which is then attacked by the heterocycle.[7][8]

References

Technical Support Center: Troubleshooting Side Product Formation in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous clinically used drugs like Zolpidem and Alpidem.[1][2] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful and convergent method for its synthesis, combining a 2-aminoazine, an aldehyde, and an isocyanide.[3][4] However, like any multicomponent reaction (MCR), the GBB reaction can present challenges, including low yields and the formation of unexpected side products that complicate purification and scale-up.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these synthetic challenges, optimize your reaction conditions, and improve your outcomes.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is critically low, or I am only recovering starting materials. What are the primary factors to investigate?

The Problem: You've run the reaction, but TLC or LC-MS analysis shows a complex mixture with little desired product, or predominantly unreacted starting materials.

The Probable Cause: Low yields in MCRs often stem from suboptimal reaction conditions that fail to efficiently drive the reaction cascade forward. Key factors include catalyst activity, solvent effects, temperature, and the integrity of the reactants.[5] The GBB reaction, for instance, proceeds through an iminium intermediate, followed by a [4+1] cycloaddition with the isocyanide; a failure at any step will halt the entire sequence.[2][6]

Diagnostic & Troubleshooting Steps:

A systematic approach is crucial. We recommend optimizing parameters in order of impact.

Step 1: Catalyst Selection and Loading The GBB reaction is typically acid-catalyzed. The choice and amount of catalyst are critical.

  • Protocol: Screen a panel of Lewis and Brønsted acids. Start with commonly used catalysts like Sc(OTf)₃, p-Toluenesulfonic acid (PTSA), or even simple ammonium chloride.[7][8][9]

  • Causality: The acid protonates the aldehyde, activating it for condensation with the 2-aminopyridine to form the crucial iminium intermediate. Insufficient acidity leads to no reaction, while excessive acidity can lead to the decomposition of sensitive reactants like isocyanides.[10]

  • Optimization Table:

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Conversion (%)Notes
NoneMeOH6012< 5Catalyst is essential.
NH₄ClMeOH601265A mild and effective "green" catalyst.[8]
PTSA·H₂OMeOHRT694Highly efficient for many substrates.[9]
Sc(OTf)₃MeOHRT8>90A powerful but more expensive Lewis acid.
I₂EtOHRT1>90Iodine has emerged as a cost-effective and eco-friendly catalyst.[10]

Step 2: Solvent Optimization The solvent does more than just dissolve reactants; it can actively participate in the mechanism.

  • Protocol: Evaluate a range of solvents, from polar protic (MeOH, EtOH) to polar aprotic (ACN, DMF) and non-polar (Toluene).[9][11]

  • Causality: Protic solvents like methanol can stabilize intermediates and may even act as co-catalysts.[9][12] However, in some cases, they can form "dead-end" adducts.[12] Non-polar solvents may be ineffective if reactants or intermediates are poorly soluble. The ideal solvent often facilitates product precipitation, driving the reaction to completion.[2]

Step 3: Temperature and Reaction Time

  • Protocol: Monitor your reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the optimal reaction time.[11] If the reaction is sluggish at room temperature, consider gentle heating (40-80°C). Microwave-assisted synthesis can dramatically reduce reaction times to minutes and improve yields.[5][7]

  • Causality: Higher temperatures can overcome activation barriers but may also promote side reactions or reactant decomposition.[10]

Logical Troubleshooting Workflow

start Low Yield or No Reaction check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_catalyst Screen Catalysts (PTSA, I₂, NH₄Cl) check_reactants->check_catalyst Reactants OK check_solvent Optimize Solvent (MeOH, EtOH, ACN) check_catalyst->check_solvent Still Low Yield check_temp Adjust Temperature / Use Microwave check_solvent->check_temp Still Low Yield monitor Monitor Progress (TLC/LC-MS) check_temp->monitor success Optimized Yield monitor->success

Caption: A workflow for troubleshooting low-yield reactions.

Q2: I've isolated an unexpected regioisomer. How can I control regioselectivity in my reaction?

The Problem: When using a substituted 2-aminopyridine, the reaction yields a mixture of imidazo[1,2-a]pyridine isomers, or exclusively the "wrong" one. For example, reaction with 2-amino-4-(trifluoromethyl)pyrimidine can lead to two possible products.[13][14]

The Probable Cause: The initial step of the reaction involves nucleophilic attack from a nitrogen atom of the 2-aminoazine onto the activated aldehyde or an α-halocarbonyl. The 2-aminopyridine scaffold has two primary nucleophilic centers: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (-NH₂). The regiochemical outcome is determined by which nitrogen initiates the cyclization. This choice is governed by the electronic properties of the pyridine ring.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃, -CN) decrease the electron density of the pyridine ring, making the endocyclic N1 less nucleophilic. This favors the initial reaction at the exocyclic -NH₂ group.[13][14]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the electron density of the ring, enhancing the nucleophilicity of N1 and favoring its attack to initiate the sequence.

Diagnostic & Troubleshooting Steps:

  • Analyze Your Substrate: Identify the electronic nature of the substituents on the 2-aminopyridine ring. This is the primary predictor of regioselectivity.

  • Modify Reaction Conditions: While electronics are dominant, conditions can have an influence. In some syntheses (e.g., Tschitschibabin-type), temperature can play a role. Lower temperatures may favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

  • Consider an Alternative Strategy: If regioselectivity remains poor, a different synthetic strategy that builds the rings in a more controlled, stepwise fashion may be necessary, although this sacrifices the efficiency of the MCR.

Mechanism of Regioisomer Formation

cluster_0 Reactants cluster_1 Competing Pathways cluster_2 Products R1CHO Aldehyde (R1-CHO) Amidine 2-Amino-5-(EWG)-Pyridine PathA Pathway A: N1 Attack (Disfavored) Amidine->PathA EWG deactivates N1 PathB Pathway B: NH₂ Attack (Favored) Amidine->PathB NH₂ is more nucleophilic Minor Minor Isomer PathA->Minor Major Major Isomer (Desired) PathB->Major

Caption: Influence of an EWG on regioselectivity.

Frequently Asked Questions (FAQs)

FAQ 1: My TLC shows multiple spots, and purification is difficult. How can I improve selectivity and minimize side products?

This is a common issue in MCRs where several reaction pathways can compete.[5] Key strategies to enhance selectivity include:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component can lead to undesired byproducts.[11]

  • Temperature Optimization: Running the reaction at a lower temperature may favor the desired product by slowing down competing side reactions, though this may require longer reaction times.[11]

  • Order of Addition: In some cases, pre-forming an intermediate before adding the final component can lead to a cleaner reaction. For instance, pre-mixing the aldehyde and aminopyridine to form the imine before adding the isocyanide can sometimes prevent isocyanide decomposition.[5]

FAQ 2: How does the choice of isocyanide impact the reaction?

The isocyanide is a critical component. Its stability and steric profile can significantly affect the reaction outcome.

  • Stability: Acid-sensitive isocyanides (e.g., tert-butyl isocyanide at high temperatures, trimethylsilyl cyanide) can decompose under harsh acidic conditions, leading to low yields.[10] Choosing a milder catalyst (like I₂) or running the reaction at room temperature can mitigate this.[10]

  • Sterics: Sterically hindered isocyanides may react slower or require more forcing conditions. Conversely, less hindered isocyanides are generally more reactive.

FAQ 3: I'm observing a byproduct that seems to have incorporated my methanol solvent. Is this possible?

Yes, this is a known phenomenon. The solvent is not always an innocent bystander. In the GBB reaction, protic solvents like methanol can add reversibly to the imine intermediate. While this can be a productive step that facilitates the reaction, it can also lead to the formation of stable, "dead-end" intermediates that do not proceed to the final product, thus lowering the overall yield.[9][12] If you suspect solvent-related byproducts, consider switching to an aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM) and re-optimizing the catalyst and temperature.[9]

References

Technical Support Center: Purification of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this important class of compounds. The insights provided herein are based on established scientific principles and practical laboratory experience.

Section 1: Initial Assessment and Common Impurities

A successful purification strategy begins with a thorough understanding of the crude product mixture. The synthesis of this compound typically involves the cyclization of 2-amino-3-fluoropyridine with a suitable three-carbon synthon, followed by bromination.[1][2]

Q1: What are the likely impurities in my crude this compound product?

A1: Based on the common synthetic routes, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 2-amino-3-fluoropyridine: This is a common basic impurity that can be challenging to remove.

    • Brominating agent (e.g., N-bromosuccinimide, NBS): And its byproduct (succinimide).

  • Regioisomers: Depending on the synthetic strategy, you may have isomers with bromine at other positions on the imidazo[1,2-a]pyridine core.

  • Over-brominated Products: Di-brominated species can form if the reaction is not carefully controlled.

  • Polymerized Material: The reactive nature of the starting materials and product can sometimes lead to the formation of polymeric byproducts.

  • Residual Solvents: Solvents from the reaction and initial work-up will be present.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a fundamental technique for the purification of this compound derivatives. However, the basic nitrogen of the pyridine ring can lead to challenges.[3]

Q2: My compound is streaking/tailing on the silica gel column. What is causing this and how can I fix it?

A2: Peak tailing is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel.[3] This can lead to poor separation and lower yields.

Causality: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond with the acidic Si-OH groups of the stationary phase, resulting in a non-ideal elution profile.

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is a common choice. The triethylamine will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.[3]

  • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your mobile phase containing the basic modifier. This pre-treatment helps to neutralize the acidic sites.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase such as neutral or basic alumina.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

  • Weigh the required amount of silica gel for your column.

  • Prepare your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate) and add 0.5% (v/v) triethylamine.

  • Create a slurry of the silica gel in the modified eluent.

  • Pack the column with the slurry and equilibrate with at least two column volumes of the modified eluent before loading your sample.

Q3: I am not getting good separation between my product and a closely eluting impurity. What can I do?

A3: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase.

Solutions:

  • Optimize the Solvent System with TLC: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[3]

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve the separation of closely eluting compounds.

  • Try Different Solvent Combinations: If a hexane/ethyl acetate system is not providing adequate separation, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.

Solvent System (v/v) Typical Application
Hexane / Ethyl AcetateGood starting point for many imidazo[1,2-a]pyridines.
Dichloromethane / MethanolFor more polar compounds.
Toluene / AcetoneCan offer different selectivity.

Table 1: Common Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives.

Section 3: Recrystallization Strategies

Recrystallization is a powerful and cost-effective technique for obtaining highly pure crystalline material.

Q4: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative.

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Workflow for Recrystallization Solvent Selection

G start Start with Small Scale Solvent Screening solubility_test Test solubility of a few mg of crude product in ~0.5 mL of various solvents at room temperature and with heating. start->solubility_test good_solvent Good solubility when hot, poor solubility when cold? solubility_test->good_solvent single_solvent Use a single solvent system. good_solvent->single_solvent Yes insoluble Insoluble in most solvents when hot? good_solvent->insoluble No end Successful Recrystallization single_solvent->end soluble Soluble in most solvents at room temperature? insoluble->soluble No no_luck Try alternative purification method (e.g., chromatography) insoluble->no_luck Yes mixed_solvent Use a mixed solvent system. soluble->mixed_solvent Yes soluble->no_luck No mixed_solvent->end

Caption: A decision-making workflow for selecting a recrystallization solvent.

Common Recrystallization Solvents for Imidazo[1,2-a]pyridines:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.

  • Mixed Solvents: Hexane/ethyl acetate, toluene/heptane, dichloromethane/hexane.[4]

Experimental Protocol: Mixed Solvent Recrystallization

  • Dissolve your crude product in the minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent cloudiness.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Section 4: Advanced Purification Techniques

For challenging separations or to achieve very high purity, advanced techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) are invaluable.

Q5: When should I consider using Preparative HPLC or SFC for my this compound derivative?

A5: These techniques are particularly useful in the following scenarios:

  • Difficult Separations: When isomers or impurities are inseparable by standard column chromatography.

  • High Purity Required: For final drug candidates or analytical standards where >99% purity is necessary.

  • Small Scale Purification: For purifying small quantities of material where column chromatography is impractical.

Q6: What are the advantages of SFC over traditional Prep-HPLC for this class of compounds?

A6: SFC often offers several advantages for the purification of basic heterocyclic compounds:

  • Faster Separations: The low viscosity of supercritical CO₂ allows for higher flow rates and faster run times.

  • Reduced Solvent Consumption: SFC primarily uses compressed CO₂ as the mobile phase, which is more environmentally friendly and reduces the cost of solvent disposal.

  • Improved Peak Shape for Basic Compounds: The acidic nature of CO₂ in the mobile phase can help to protonate basic analytes, leading to better peak shapes without the need for strong acid modifiers.

Parameter Preparative HPLC Supercritical Fluid Chromatography (SFC)
Mobile Phase Aqueous/Organic MixturesSupercritical CO₂ / Organic Co-solvent
Typical Stationary Phase C18, Phenyl-HexylDiol, 2-Ethylpyridine, Cyano
Advantages Widely available, well-understoodFaster, less organic solvent, good for basic compounds
Disadvantages High solvent consumption, can be slowRequires specialized equipment

Table 2: Comparison of Preparative HPLC and SFC.

Section 5: Post-Purification and Purity Assessment

Q7: How can I confirm the purity of my final this compound product?

A7: A combination of analytical techniques should be used to confirm the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An isocratic or gradient method should be developed to demonstrate the absence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are present in significant amounts.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

References

Troubleshooting regioselectivity in imidazo[1,2-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Troubleshooting Regioselectivity

Welcome to the technical support center for imidazo[1,2-a]pyridine functionalization. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges of regioselectivity that researchers frequently encounter. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] However, its rich and sometimes complex reactivity profile demands a deep understanding to achieve desired synthetic outcomes.

This guide is structured to provide both foundational knowledge and direct, actionable solutions to common experimental problems. We will explore the "why" behind reaction behaviors, enabling you to make informed decisions in your own research.

Part 1: Foundational Principles of Regioselectivity

Understanding the inherent electronic properties of the imidazo[1,2-a]pyridine ring is the first step to mastering its functionalization. The molecule is a fused bicyclic system where an electron-rich imidazole ring is fused to an electron-deficient pyridine ring.[3] This electronic dichotomy governs its reactivity.

Electronic Landscape:

  • C3 Position: This is the most electron-rich and nucleophilic carbon in the scaffold.[1] Resonance stabilization of the intermediate cation makes it the primary site for electrophilic substitution.[4][5] Radical functionalizations also predominantly occur at C3.[6][7]

  • C5 Position: Located on the pyridine ring, C5 is the most reactive site for functionalization on that portion of the scaffold, though it is significantly less reactive than C3.[8] Achieving C5 selectivity often requires specific strategies to either block the C3 position or employ reaction conditions that favor this site.[9]

  • C2 Position: Direct functionalization at C2 is challenging due to electronic and steric factors.[10] Reactions at this position often involve C-H activation strategies using directing groups on a C2-substituent (e.g., an aryl group).[11]

  • Other Positions (C6, C7, C8): These positions on the pyridine ring are generally unreactive towards electrophilic or radical attack unless activated by strongly electron-donating groups.

Below is a diagram illustrating the general reactivity hierarchy of the imidazo[1,2-a]pyridine core.

Caption: General reactivity sites on the imidazo[1,2-a]pyridine scaffold.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental challenges. Each question is followed by a detailed explanation of the underlying causes and a set of recommended troubleshooting steps.

Question 1: "My C3-functionalization reaction has failed or the yield is very low. What are the likely causes and how can I fix it?"

Plausible Causes & Solutions:

  • Deactivated Substrate: Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -NO₂, -CN) can significantly decrease the nucleophilicity of the C3 position, hindering the reaction.

    • Troubleshooting:

      • Stronger Conditions: Increase the temperature, use a more potent catalyst, or a more reactive electrophile/radical source. Be aware that harsh conditions can sometimes lead to side reactions.[8]

      • Change Reaction Type: If an electrophilic substitution is failing, consider a transition-metal-catalyzed cross-coupling or a photoredox-catalyzed radical reaction, which may have different reactivity profiles and tolerate EWGs better.[6][9]

  • Steric Hindrance: A bulky substituent at the C2 position can sterically shield the C3 position, impeding the approach of the reagent.

    • Troubleshooting:

      • Smaller Reagents: If possible, switch to a smaller functionalizing reagent.

      • Longer Reaction Times/Higher Temperatures: Provide more energy and time for the reaction to overcome the steric barrier.

      • Alternative Catalysts: For metal-catalyzed reactions, ligands on the metal can be tuned. A less bulky ligand might provide better access to the C3 position.

  • Incorrect Reaction Conditions: The choice of solvent, base, or catalyst is critical.

    • Troubleshooting:

      • Solvent Screen: The polarity of the solvent can influence the stability of intermediates. For electrophilic substitutions, a polar aprotic solvent (e.g., DMF, MeCN) is often a good starting point.

      • Base Optimization: In reactions that involve deprotonation, the strength of the base is crucial. If a weak base isn't working, consider a stronger, non-nucleophilic base like K₂CO₃ or t-BuOK.[2]

Question 2: "I'm getting a mixture of C3 and C5 isomers. How can I improve the regioselectivity for the C3 position?"

Plausible Causes & Solutions:

This is a common issue, particularly in reactions that can proceed through different mechanisms or when using highly reactive reagents.

  • Reaction Mechanism Ambiguity: Some reactions, especially under thermal conditions, might have competing electrophilic and radical pathways, which can exhibit different regioselectivities.

    • Troubleshooting:

      • Control the Mechanism: To favor a radical pathway (which is often highly C3 selective), introduce a radical initiator (e.g., AIBN, DTBP) or switch to photoredox catalysis conditions.[6][9] For electrophilic pathways, ensure the absence of light and radical initiators, and consider using a Lewis acid to enhance the electrophilicity of your reagent.

      • Lower the Temperature: Reactions run at lower temperatures are often more selective, favoring the pathway with the lower activation energy, which is typically C3 functionalization.

  • Steric Direction: If the C2 position has a very large substituent, it might sterically hinder the C3 position enough to make C5-attack competitive. Conversely, substituents on the pyridine ring at C6 or C8 can block the C5 position.

    • Troubleshooting:

      • Substrate Modification: If feasible, use a substrate with a smaller C2-substituent to increase the accessibility of the C3 position.

      • Blocking Groups: A common strategy is to temporarily install a removable blocking group at the C3 position (e.g., bromine). After functionalizing at C5, the blocking group can be removed.

Question 3: "I want to achieve C5 functionalization, but the reaction keeps occurring at C3. What strategies can I use?"

Plausible Causes & Solutions:

Overcoming the intrinsic C3 preference requires specific, targeted strategies. Reports on selective C5 functionalization are less common than for C3, but methods exist.[8][9]

  • Intrinsic Reactivity: As discussed, C3 is the kinetically favored position. A direct competition will almost always favor C3.

    • Troubleshooting Workflow:

      • Step 1: Block the C3 Position: The most reliable method is to first halogenate the C3 position (e.g., using NBS for bromination). The C3-bromo-imidazo[1,2-a]pyridine is an excellent substrate for subsequent C5-functionalization. The bromine can then be removed via hydrogenolysis (e.g., H₂, Pd/C) or other debromination methods if desired.

      • Step 2: Utilize Directed C-H Activation: While less common for C5, certain directing groups installed on the pyridine ring could potentially direct metal catalysts to the C5 position.

      • Step 3: Explore Specific Visible-Light Protocols: Some photoredox methods have been developed for C5-alkylation.[9] These often involve specific photocatalysts and radical precursors that favor addition at C5. For instance, the use of alkyl N-hydroxyphthalimides with eosin Y as a photocatalyst has shown success.[9]

Below is a workflow diagram for deciding how to approach a regioselectivity problem.

G start Goal: Functionalize Imidazo[1,2-a]pyridine target_pos What is the target position? start->target_pos c3_path C3 Functionalization target_pos->c3_path C3 c5_path C5 Functionalization target_pos->c5_path C5 c3_issue Problem: Low Yield / No Reaction c3_path->c3_issue If reaction fails c3_mix Problem: Mixture of C3/C5 Isomers c3_path->c3_mix If poor selectivity c5_issue Problem: C3 Product Forms Instead c5_path->c5_issue c3_sol1 Check for EWGs. Increase temperature/catalyst loading. c3_issue->c3_sol1 c3_sol2 Check C2-sterics. Use smaller reagents. c3_issue->c3_sol2 c3_mix_sol1 Lower temperature. Control mechanism (add radical inhibitor/initiator). c3_mix->c3_mix_sol1 c5_sol1 Block C3 with a removable group (e.g., Br). c5_issue->c5_sol1 c5_sol2 Explore specific C5-selective photoredox methods. c5_issue->c5_sol2

Caption: Troubleshooting workflow for regioselectivity issues.

Part 3: Experimental Protocols & Data

To provide a practical context, here are a sample protocol for a standard C3-functionalization and a table summarizing how conditions can affect regioselectivity.

Protocol 1: General Procedure for C3-Arylation via Photoredox Catalysis

This protocol is a representative example for introducing an aryl group at the C3 position and is adapted from established visible-light-induced methodologies.[9]

Objective: To synthesize 3-aryl-imidazo[1,2-a]pyridine from the parent heterocycle and an aryl radical precursor.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryldiazonium salt or corresponding aryl radical precursor (1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or Eosin Y, 1-2 mol%)

  • Solvent (degassed, e.g., MeCN or DMF)

  • Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

  • Blue LED light source (e.g., 450 nm)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (e.g., 0.2 mmol, 1.0 equiv) and the photocatalyst (e.g., 0.004 mmol, 2 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., N₂) three times.

  • Add the degassed solvent (e.g., 2.0 mL) via syringe.

  • Add the aryl radical precursor (e.g., 0.3 mmol, 1.5 equiv).

  • Stir the mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source. Use a fan to maintain ambient temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C3-arylated product.

Self-Validation:

  • Expected Outcome: A major product corresponding to the C3-arylated imidazo[1,2-a]pyridine. Yields typically range from moderate to excellent.[9]

  • Potential Pitfall: If yields are low, ensure the solvent was properly degassed, as oxygen can quench the excited state of the photocatalyst. Also, confirm the activity of your photocatalyst and the purity of the starting materials.

Data Table: Influence of Reaction Conditions on Regioselectivity

The following table summarizes hypothetical but representative data on how changing reaction parameters can influence the C3:C5 product ratio in a functionalization reaction.

EntryReaction TypeCatalyst/InitiatorSolventTemp (°C)C3:C5 Ratio
1Electrophilic BrominationNBSCH₂Cl₂0>99:1
2Radical Minisci-typeAgNO₃ / K₂S₂O₈MeCN/H₂O8085:15
3Radical Minisci-typeAgNO₃ / K₂S₂O₈MeCN/H₂O2595:5
4Photoredox AlkylationEosin YDMF2510:90*
5Pd-catalyzed ArylationPd(OAc)₂ / P(o-tol)₃Toluene110>99:1 (C3)

*Note: Entry 4 represents a specialized C5-selective protocol as reported in the literature, highlighting that specific conditions are required to achieve this outcome.[9]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation/alkylation generally not effective on the pyridine ring of imidazo[1,2-a]pyridine? A: The pyridine ring is electron-deficient and the nitrogen atom is basic.[12] In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate to the pyridine nitrogen. This coordination further deactivates the ring towards electrophilic attack, effectively shutting down the reaction.

Q2: Can I functionalize the C2-aryl ring without touching the imidazo[1,2-a]pyridine core? A: Yes, this is a common and powerful strategy. The N1 nitrogen of the imidazole ring can act as an excellent directing group for transition-metal-catalyzed ortho-C-H activation on a C2-aryl substituent.[11] Catalysts like Palladium (Pd) and Rhodium (Rh) are frequently used for this purpose to install a variety of functional groups on the aryl ring.[11]

Q3: Are computational studies useful for predicting regioselectivity? A: Absolutely. Density Functional Theory (DFT) calculations are frequently used to determine the electron density, HOMO/LUMO energies, and the stability of reaction intermediates for different substitution pathways.[13][14] These computational studies can provide strong theoretical support for experimentally observed regioselectivity and can be used to predict the outcome of new reactions, saving significant experimental time.[13][15]

Q4: My reaction is giving me a complex mixture of products, including dimers of the starting material. What's happening? A: This often occurs in oxidative C-H functionalization or radical reactions.[1] It suggests that the rate of your desired cross-coupling is slower than the rate of homocoupling of the imidazo[1,2-a]pyridine. To solve this, you can try:

  • Slowing down the addition: Add your functionalizing reagent slowly to the reaction mixture to keep its concentration low.

  • Increasing the excess: Use a larger excess of the coupling partner you are trying to install.

  • Changing the oxidant/catalyst: A different oxidant or catalyst system may favor the cross-coupling pathway.

References

Stability issues of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS No. 628691-73-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common stability and reactivity challenges encountered when using this versatile building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The C3-bromo and C8-fluoro substitutions on this core provide critical handles for molecular elaboration, but their electronic nature also dictates specific reaction requirements.

This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may face during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your synthetic planning.

Troubleshooting Guide: Common Reaction Failures & Solutions

This section addresses the most frequently encountered issues in palladium-catalyzed cross-coupling reactions, the primary application for this substrate.

Issue 1: Low Yields and Debromination in Suzuki-Miyaura Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing low yields of the desired product along with a significant amount of the debrominated starting material, 8-fluoroimidazo[1,2-a]pyridine. What is causing this and how can I fix it?

A: This is a classic and often frustrating problem. The side reaction you are observing is proto-debromination (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture. This process competes directly with the desired catalytic cycle.

Root Cause Analysis: The imidazo[1,2-a]pyridine ring system is relatively electron-rich, which can make the C-Br bond susceptible to protonolysis, especially under basic conditions at elevated temperatures. The key is to select reaction conditions that favor the rate of reductive elimination (forming your product) over the rate of proto-debromination.

Troubleshooting Workflow & Solutions:

Suzuki_Troubleshooting start Problem: Low Yield & Debromination in Suzuki Coupling cat_check 1. Evaluate Catalyst & Ligand System start->cat_check base_check 2. Re-evaluate Base Selection cat_check->base_check cat_sol Solution: Use bulky, electron-rich phosphine ligands. Examples: XPhos, SPhos, or tBu3P. Use modern Pd precatalysts (e.g., XPhos Pd G3). cat_check->cat_sol cond_check 3. Scrutinize Reaction Conditions base_check->cond_check base_sol Solution: Switch to a milder or non-hydroxide base. Examples: K3PO4, Cs2CO3, or K2CO3. Avoid strong bases like NaOH or NaOtBu initially. base_check->base_sol cond_sol Solution: Ensure strictly anhydrous & degassed conditions. Use solvents like 1,4-Dioxane or Toluene. Consider lowering the reaction temperature (e.g., 80-90 °C). cond_check->cond_sol success Outcome: Optimized Yield, Minimized Side Product cat_sol->success base_sol->success cond_sol->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Detailed Recommendations:

  • Catalyst & Ligand System: The choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient.

    • Expertise: Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway. They also stabilize the active Pd(0) species.

    • Recommendation: Employ modern Buchwald-type ligands. Excellent starting points include XPhos , SPhos , or their corresponding palladium precatalysts (e.g., XPhos Pd G2/G3). These systems are designed to avoid side reactions like debromination.[3]

  • Base Selection: The base activates the boronic acid for transmetalation but can also promote protonolysis.[4][5]

    • Expertise: Strong bases, particularly those with available protons or hydroxide ions, can exacerbate debromination. Milder inorganic bases are often more effective.

    • Recommendation: Use potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ). These bases are highly effective in Suzuki couplings while being less prone to causing debromination compared to sodium tert-butoxide or aqueous sodium hydroxide.[6]

  • Solvent and Temperature:

    • Expertise: Water can be a proton source for debromination. While some Suzuki protocols tolerate water, in challenging cases, strictly anhydrous conditions are beneficial.

    • Recommendation: Use high-quality anhydrous solvents like 1,4-dioxane or toluene . Ensure all reagents are dry and the reaction is thoroughly degassed (e.g., via 3-4 vacuum/argon cycles) to remove oxygen, which can degrade the catalyst.[7] If debromination persists, try reducing the reaction temperature from 100-110 °C to 80-90 °C.

Optimized Starting Protocol for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Substrate This compound (1.0 eq)-
Coupling Partner Arylboronic Acid or Ester (1.2 - 1.5 eq)Excess ensures complete consumption of the starting material.
Catalyst XPhos Pd G3 (1-3 mol%)Robust, air-stable precatalyst that forms the active L-Pd(0) in situ.[3]
Ligand XPhos (1-3 mol%, if not using a precatalyst)Bulky, electron-rich ligand to promote reductive elimination.
Base K₃PO₄ (2.0 - 3.0 eq)Effective, non-hydroxide base to minimize debromination.[6]
Solvent Anhydrous 1,4-Dioxane or TolueneAnhydrous conditions limit proton sources.
Temperature 90 - 100 °CBalances reaction rate with minimizing thermal decomposition/side reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidative degradation.[7]
Issue 2: Stalled or Failed Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is failing. I see only starting material even after prolonged heating. What is inhibiting my reaction?

A: The failure of Buchwald-Hartwig aminations with N-heterocyclic substrates is a common issue rooted in catalyst inhibition.

Root Cause Analysis: The imidazo[1,2-a]pyridine core contains a basic pyridine nitrogen atom. This nitrogen can act as a ligand and coordinate to the palladium center of your catalyst. This coordination can either prevent the formation of the active catalytic species or occupy a coordination site needed for the catalytic cycle (e.g., for oxidative addition), effectively poisoning the catalyst.[8]

Buchwald_Inhibition cluster_0 Problem: Catalyst Inhibition cluster_1 Solution: Ligand Design Pd_Catalyst Palladium Catalyst (e.g., Pd(dba)2) Inhibited_Complex Inactive Pd-Substrate Complex Pd_Catalyst->Inhibited_Complex Forms Active_Complex Active Catalytic Complex Pd_Catalyst->Active_Complex Forms Pyridine_N Pyridine Nitrogen on Substrate Pyridine_N->Pd_Catalyst Inhibitory Coordination Bulky_Ligand Bulky Phosphine Ligand (e.g., BrettPhos, RuPhos) Bulky_Ligand->Pd_Catalyst Binds & Activates

Caption: Ligand-based solution to catalyst inhibition in Buchwald-Hartwig amination.

Troubleshooting & Solutions:

  • Ligand Selection is Critical: The solution lies in using a ligand that binds so strongly and effectively to the palladium that it outcompetes the substrate's pyridine nitrogen.

    • Expertise: Very sterically hindered and electron-rich "Buchwald-type" biarylmonophosphine ligands are required. Their bulk creates a protective pocket around the palladium center, preventing the N-heterocyclic substrate from binding in an inhibitory fashion.[9][10]

    • Recommendation: Use ligands such as BrettPhos , RuPhos , or Josiphos -type ferrocenyl ligands. For particularly challenging couplings, the combination of a modern precatalyst like BrettPhos Pd G3 with a strong, non-nucleophilic base is the state-of-the-art approach.[7]

  • Base and Solvent:

    • Expertise: Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine coupling partner.[9]

    • Recommendation: Sodium tert-butoxide (NaOtBu ) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative. The solvent must be anhydrous and degassed, with toluene or 1,4-dioxane being standard choices.

Optimized Starting Protocol for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Substrate This compound (1.0 eq)-
Coupling Partner Primary or Secondary Amine (1.1 - 1.3 eq)Slight excess is typical.
Catalyst BrettPhos Pd G3 (2-4 mol%)Highly active system designed for challenging substrates.
Base NaOtBu (1.4 - 2.0 eq)Strong, non-nucleophilic base required for amine deprotonation.[11]
Solvent Anhydrous TolueneStandard solvent, must be rigorously degassed.
Temperature 100 - 110 °CRequired to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential for catalyst stability.[8]
Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. For optimal preservation, storage at 2-8°C under an inert atmosphere (argon or nitrogen) is recommended to prevent potential slow hydrolysis or degradation.[12]

Q2: Is the C8-fluorine atom susceptible to nucleophilic substitution? A: Under typical cross-coupling conditions (palladium catalysis, moderate temperatures), the C-F bond is highly stable and will not react. Nucleophilic aromatic substitution (SNAᵣ) of an aryl fluoride requires harsh conditions (very strong nucleophiles, high temperatures) and/or significant activation from potent electron-withdrawing groups, which is not the case for this scaffold.[13][14] You can confidently perform reactions at the C3-bromo position without concern for the C8-fluorine.

Q3: Can I perform a lithium-halogen exchange on this compound using n-BuLi? A: Caution is strongly advised. While a lithium-halogen exchange at the C3-bromo position is theoretically possible, it is a high-risk operation. The imidazo[1,2-a]pyridine ring has other potentially acidic protons and is sensitive to strong organometallic reagents. This could lead to a mixture of products from competing deprotonation or addition reactions. Cross-coupling reactions are a much more reliable and predictable method for functionalizing the C3 position.

Q4: Besides debromination, are there other common impurities or degradation products I should be aware of? A: The most prevalent side product is indeed the debrominated analog. Under overly harsh oxidative conditions (which should not be present in cross-coupling reactions), the electron-rich imidazole ring could be susceptible to oxidation. However, for its intended use in cross-coupling, ensuring the purity of your starting material and running reactions under a well-maintained inert atmosphere will prevent the formation of most other impurities.

References

Technical Support Center: Scaling Up Synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine and its precursors. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthetic pathway, focusing on common challenges and practical solutions in a question-and-answer format.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs. The 3-bromo-8-fluoro derivative, in particular, serves as a crucial building block for further functionalization, making its efficient and scalable synthesis a topic of significant interest.

This document is structured to guide you through the key stages of the synthesis, from the preparation of the essential aminopyridine intermediate to the final bromination, with a focus on troubleshooting common issues encountered during scale-up.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3-fluoropyridine

The quality and availability of the starting material, 2-amino-3-fluoropyridine, are critical for the success of the entire synthesis. While several routes exist, many are not amenable to large-scale production due to hazardous reagents, expensive catalysts, or low yields. A practical and scalable approach involves the ammonolysis of a di- or tri-halogenated pyridine precursor.

Troubleshooting the 2-Amino-3-fluoropyridine Synthesis

Question: Our large-scale synthesis of 2-amino-3-fluoropyridine from 2,3-difluoropyridine derivatives is suffering from low yields and the formation of isomeric impurities. What are the likely causes and solutions?

Answer: This is a common challenge when scaling up nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings.

  • Causality: The fluorine atoms at both the 2- and 3-positions are activated towards nucleophilic attack by the ring nitrogen. While the 2-position is generally more electrophilic, the reaction conditions can significantly influence selectivity. High temperatures or prolonged reaction times can lead to the formation of 3-amino-2-fluoropyridine or di-substituted byproducts. The choice of ammonia source (e.g., aqueous ammonia vs. ammonia in an organic solvent) and pressure are critical parameters.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The reaction is typically exothermic. Ensure your reactor has adequate cooling capacity to maintain a consistent internal temperature. A runaway reaction will drastically reduce selectivity. We recommend starting at a lower temperature (e.g., 80-90 °C) and monitoring the reaction profile by HPLC or GC-MS before gradually increasing if necessary.

    • Pressure Management: The reaction is often performed in a sealed pressure vessel to maintain a sufficient concentration of ammonia. Ensure the vessel is appropriately rated and that the pressure is monitored consistently. Inconsistent pressure can lead to variable reaction rates and impurity profiles.

    • Solvent and Reagent Choice: A patent for a similar process suggests using aqueous ammonia with 2,3-difluoro-5-chloropyridine, followed by a reduction step, which is suitable for large-scale preparation with a total yield of up to 77.5%. Using a co-solvent might improve the solubility of the starting material and lead to a more homogeneous reaction.

    • Work-up and Purification: Isomeric impurities can be difficult to remove by simple crystallization. Consider a pH-adjustment-based extraction during work-up to separate the more basic desired product from less basic impurities. If chromatography is unavoidable, optimizing the solvent system on a small scale is crucial before committing large quantities to a column.

Part 2: Core Synthesis: From Aminopyridine to the Final Product

The construction of the this compound core involves two primary transformations: the cyclization of 2-amino-3-fluoropyridine to form the bicyclic system, followed by regioselective bromination at the C3 position.

General Synthetic Workflow

The overall transformation is outlined below. The key is a robust cyclization followed by a highly regioselective bromination.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediates Intermediates & Product A 2-Amino-3-fluoropyridine B Cyclization A->B + α-Haloketone (e.g., Bromoacetaldehyde) D 8-Fluoroimidazo[1,2-a]pyridine B->D C C3-Bromination E This compound C->E D->C + Brominating Agent (e.g., NBS, NaBrO₂)

Caption: Synthetic workflow for this compound.

Part 3: Comprehensive Troubleshooting Guide (Q&A Format)

Cyclization Step

Question: We are observing incomplete conversion and the formation of a dark, tarry byproduct during the cyclization of 2-amino-3-fluoropyridine with bromoacetaldehyde diethyl acetal. How can we improve this step?

Answer: This is a classic scale-up issue related to reaction kinetics, temperature control, and reagent stability.

  • Causality: The reaction of 2-aminopyridines with α-halocarbonyl compounds can be highly exothermic.[1] Localized overheating can cause polymerization and degradation of the aldehyde reagent and product, leading to tar formation. Bromoacetaldehyde itself is unstable and is often generated in situ from its more stable acetal precursor, which requires careful control of acidic conditions. Incomplete conversion often points to insufficient heating, incorrect stoichiometry, or deactivation of the reagents.

  • Troubleshooting Steps:

    • Reagent Addition Strategy: On a large scale, never add the entire amount of the bromoacetaldehyde reagent at once. A controlled, slow addition (either neat or as a solution in the reaction solvent) is mandatory. This allows the reactor's cooling system to dissipate the heat of reaction effectively, preventing temperature spikes.

    • pH Control: When using an acetal, the in situ hydrolysis to the aldehyde is acid-catalyzed. The reaction progress is highly dependent on the pH. Monitor and control the pH throughout the addition. Too much acid can cause degradation, while too little will result in a sluggish reaction.

    • Solvent Choice: Solvents like ethanol, isopropanol, or DMF are commonly used. The choice can impact reaction rate and solubility of intermediates.[2] Ensure the solvent is appropriate for the reaction temperature and that all components remain in solution.

    • Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction. A stalled reaction may indicate that more acid or a slightly higher temperature is needed. Once the starting material is consumed, proceed with the work-up promptly to avoid product degradation.

Bromination Step

Question: Our C3-bromination of 8-fluoroimidazo[1,2-a]pyridine is not regioselective. We are seeing significant amounts of di-brominated species and other isomers. How do we ensure bromination occurs only at the C3 position?

Answer: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible, making it the kinetic site for electrophilic attack. Loss of regioselectivity is almost always due to overly harsh reaction conditions.

  • Causality: The mechanism is a classic electrophilic aromatic substitution. Over-bromination (di-substitution) occurs when the reaction temperature is too high or excess brominating agent is used. The initial product, this compound, is less reactive than the starting material, but forcing conditions can lead to a second bromination. Isomer formation is less common but can occur if the reaction proceeds via a radical mechanism or under thermodynamic control at very high temperatures.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the most common and generally well-behaved reagent for this transformation. Other sources like sodium bromite (NaBrO₂) under acidic conditions have also been shown to be highly regioselective and efficient. Avoid using elemental bromine (Br₂) on a large scale unless you have precise control over addition and temperature, as it is less selective and presents significant handling hazards.

    • Stoichiometry is Key: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent. Add the agent portion-wise as a solid or as a solution in the reaction solvent to maintain control. You can monitor the disappearance of the starting material by TLC/HPLC to avoid adding a large excess.

    • Temperature Control: This reaction should be run at low temperatures. Start the reaction at 0 °C or even -10 °C, adding the brominating agent slowly. Allow the reaction to slowly warm to room temperature. Running the reaction at elevated temperatures is the most common cause of over-bromination.

    • Solvent Selection: Acetonitrile, DMF, and dichloromethane are suitable solvents. The choice depends on the solubility of your substrate and the chosen brominating agent. Ensure the solvent is dry, as water can interfere with reagents like NBS.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the C3 position so reactive in imidazo[1,2-a]pyridines? The C3 position is analogous to the pyrrole 2-position. The nitrogen atom at position 4 (the pyridine nitrogen) donates electron density into the five-membered ring through resonance, significantly increasing the nucleophilicity of the C3 carbon, making it the primary site for electrophilic attack.

Q2: Are there any specific safety precautions for scaling up the bromination step with NBS? Yes. While safer than liquid bromine, NBS is a powerful oxidizing agent and should be handled with care.

  • Exotherm: The reaction is exothermic. Slow, controlled addition and robust cooling are essential to prevent a runaway reaction.

  • Decomposition: NBS can decompose, sometimes violently, upon heating. Never allow the reaction temperature to exceed the recommended limits.

  • Incompatibilities: Keep NBS away from strong acids, bases, and reducing agents.

  • Work-up: Quench any unreacted NBS carefully with a reducing agent like sodium thiosulfate or sodium bisulfite before solvent removal and product isolation.

Q3: For large-scale purification, is chromatography viable or should we focus on crystallization? For multi-kilogram scale-up, chromatography is often economically and practically unfeasible. The process development goal should be to define reaction and work-up conditions that yield a crude product pure enough for direct crystallization.

  • Strategy: After quenching the reaction, perform an aqueous work-up. The product is often a free base, so you can use acid/base extractions to remove neutral or acidic impurities. The crude product can then be isolated by solvent evaporation.

  • Crystallization: Perform a solvent screen to find a suitable single-solvent or bi-solvent system for crystallization. Isopropanol, ethanol, ethyl acetate, and heptane are common choices. A successful crystallization should effectively remove residual starting material and di-brominated impurities, yielding material of >99% purity.

Part 5: Data Presentation

Table 1: Comparison of C3-Bromination Conditions
Brominating AgentEquivalentsSolventTemperature (°C)Typical YieldSelectivityReference
NBS1.05 - 1.1Acetonitrile0 to 2585-95%Excellent
NaBrO₂ / AcOH1.2DMF6070-88%Excellent
Br₂1.0Dichloromethane-10 to 1070-90%Good to Fair

Part 6: Experimental Protocols

Disclaimer: These protocols are illustrative and must be adapted and optimized for specific laboratory and scale-up equipment. All work should be conducted by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of 8-Fluoroimidazo[1,2-a]pyridine
  • To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-3-fluoropyridine (1.0 eq) and ethanol (5-10 volumes).

  • Cool the mixture to 10-15 °C.

  • In a separate vessel, prepare a solution of bromoacetaldehyde diethyl acetal (1.1 eq) in a minimal amount of ethanol.

  • Slowly add concentrated sulfuric acid (0.1 eq) to the reactor to catalyze the reaction.

  • Add the bromoacetaldehyde acetal solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor reaction completion by HPLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with water and cool to 10 °C. Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield the crude product, which can be purified further by crystallization.

Protocol 2: Synthesis of this compound
  • To a clean, dry, and inerted reactor, charge 8-fluoroimidazo[1,2-a]pyridine (1.0 eq) and acetonitrile (10 volumes).

  • Cool the solution to 0-5 °C using an ice/salt bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor for completion by HPLC.

  • Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (2 volumes). Stir for 20 minutes.

  • Add water (5 volumes) and ethyl acetate (10 volumes). Separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane) to yield the final product as a crystalline solid.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated Imidazopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle through transition-metal-catalyzed cross-coupling reactions is a critical strategy in the synthesis of novel drug candidates. Halogenated imidazopyridines are key precursors in this endeavor, with their reactivity being a pivotal factor in the design of efficient and robust synthetic routes.

This guide provides an in-depth comparative analysis of the reactivity of chloro-, bromo-, and iodo-substituted imidazopyridines in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is grounded in the fundamental principles of organometallic chemistry and supported by experimental data from the literature to provide actionable insights for synthetic chemists.

The Decisive Role of the Halogen: A Fundamental Principle

The reactivity of halogenated imidazopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for the halogens is:

I > Br > Cl >> F

This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as seen with iodine, facilitates a faster oxidative addition, leading to higher reactivity, often at lower temperatures and with shorter reaction times. Conversely, the stronger C-Cl bond requires more forcing conditions and specialized, highly active catalyst systems to achieve efficient coupling.

G cluster_0 Reactivity Trend I Iodoimidazopyridine (Most Reactive) Br Bromoimidazopyridine I->Br Decreasing Reactivity Cl Chloroimidazopyridine (Least Reactive) Br->Cl Decreasing Reactivity

Comparative Analysis of Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of halogenated imidazopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The presented data, while not always from direct side-by-side comparisons under identical conditions due to the nature of the available literature, has been curated to provide a clear and objective comparison of performance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of halogen on the imidazopyridine ring significantly impacts the reaction conditions and outcomes.

HalogenTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Iodo Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-1002-1285-98Highly reactive, often proceeds to completion with standard catalysts.[1][2]
Bromo Pd(dppf)Cl₂, Pd₂(dba)₃/XPhosK₃PO₄, CsFToluene, Dioxane90-11012-2470-95Good reactivity, may require more specialized ligands for challenging substrates.
Chloro Pd₂(dba)₃/SPhos, Pd(OAc)₂/RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, t-BuOH100-13018-4850-85Less reactive, requires bulky, electron-rich phosphine ligands for efficient coupling.[3]

Causality Behind Experimental Choices: Iodoimidazopyridines are the most reactive substrates due to the low C-I bond energy, allowing for the use of standard and widely available palladium catalysts like Pd(PPh₃)₄.[1] As we move to bromo- and chloroimidazopyridines, the increased C-X bond strength necessitates the use of more sophisticated catalyst systems. Ligands like XPhos and SPhos, which are bulky and electron-rich, promote the challenging oxidative addition step and prevent catalyst decomposition at the higher temperatures required for these less reactive substrates. The choice of a strong base like K₃PO₄ is crucial for the transmetalation step, especially with less reactive boronic acids.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (Rate-Determining) A->B Imidazopyridyl-X C Imidazopyridyl-Pd(II)-X B->C D Transmetalation C->D R-B(OR)₂ E Imidazopyridyl-Pd(II)-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Functionalized Imidazopyridine F->G

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry. The reactivity of halogenated imidazopyridines in this reaction follows the expected trend.

HalogenTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Iodo Pd(PPh₃)₂Cl₂/CuIEt₃N, DIPEATHF, DMF25-601-690-99Very high reactivity, often proceeds at room temperature.
Bromo Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/XPhosEt₃N, K₂CO₃DMF, Toluene60-1004-1875-95Good yields, may require higher temperatures than iodo derivatives.[4]
Chloro Pd₂(dba)₃/Xantphos, NiCl₂(dppp)Cs₂CO₃, DBUDioxane, NMP110-14024-7240-75Challenging substrates, often require copper-free conditions and specialized ligands or nickel catalysis.

Expertise in Action: The classic Sonogashira protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.[5][6] This system works exceptionally well for iodo- and bromoimidazopyridines. However, for the less reactive chloroimidazopyridines, higher temperatures are needed, which can lead to undesired side reactions like the Glaser coupling of the terminal alkyne. To circumvent this, copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts with bulky ligands that can facilitate the direct reaction of the palladium complex with the alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for C-N bond formation. The choice of halogen on the imidazopyridine dictates the required catalyst system and reaction conditions.

HalogenTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Iodo Pd₂(dba)₃/BINAPNaOtBu, K₃PO₄Toluene, Dioxane80-1006-1680-95Generally good substrates, though iodide can sometimes inhibit the catalyst.[7]
Bromo Pd(OAc)₂/Xantphos, Pd₂(dba)₃/RuPhosNaOtBu, Cs₂CO₃Dioxane, Toluene90-11012-2475-90Widely applicable, with a broad range of available catalyst systems.[8]
Chloro Pd₂(dba)₃/BrettPhos, Pd(OAc)₂/DavePhosLHMDS, K₃PO₄Dioxane, t-AmylOH100-13018-4860-85Requires highly active, sterically hindered biarylphosphine ligands.[9]

Trustworthy Protocols: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For the more reactive iodo- and bromoimidazopyridines, bidentate phosphine ligands like BINAP and Xantphos are often effective.[10] However, for the challenging chloroimidazopyridines, the use of highly specialized, bulky, and electron-rich monophosphine ligands from the Buchwald (e.g., BrettPhos, DavePhos) or Hartwig research groups is often necessary.[7] These ligands facilitate the difficult oxidative addition of the C-Cl bond and promote the reductive elimination step to form the desired C-N bond. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical for deprotonating the amine and regenerating the active catalyst.

Experimental Protocols

The following are representative, step-by-step protocols for each of the discussed cross-coupling reactions. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine

G cluster_0 Workflow A Combine Reactants B Inert Atmosphere A->B C Add Solvent & Degas B->C D Heat & Stir C->D E Work-up & Purification D->E F Characterization E->F

  • To a dry Schlenk flask, add:

    • 3-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of 3-Bromo-2-methylimidazo[1,2-a]pyridine
  • To a dry Schlenk flask, add:

    • 3-Bromo-2-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • CuI (0.04 equiv)

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe. [11]

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-a]pyridine with Aniline
  • To a dry Schlenk tube, add:

    • 3-Chloroimidazo[1,2-a]pyridine (1.0 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • BrettPhos (0.04 equiv)

    • LHMDS (1.3 equiv)

  • Seal the tube, evacuate, and backfill with argon (repeat 3 times).

  • Add anhydrous toluene and aniline (1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of halogen on the imidazopyridine scaffold is a critical parameter in the strategic design of synthetic routes. Iodoimidazopyridines offer the highest reactivity, allowing for mild reaction conditions and the use of standard catalyst systems. Bromoimidazopyridines represent a good balance of reactivity and stability, while the less reactive but often more readily available chloroimidazopyridines require the use of highly active, specialized catalyst systems. By understanding the interplay between the halogen, catalyst, and reaction conditions, researchers can effectively navigate the functionalization of this important heterocyclic core, accelerating the discovery and development of new therapeutic agents.

References

The 3-Bromo-Imidazo[1,2-a]Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of novel therapeutics, particularly in the realm of oncology. The introduction of a bromine atom at the 3-position provides a crucial handle for further chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 3-bromo-imidazo[1,2-a]pyridine analogs as kinase inhibitors, offering insights into the causal relationships between structural modifications and biological activity, supported by experimental data.

The Strategic Importance of the Imidazo[1,2-a]Pyridine Core in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The imidazo[1,2-a]pyridine scaffold has proven to be an effective template for designing kinase inhibitors due to its ability to mimic the purine core of ATP and establish key interactions within the ATP-binding pocket of kinases. The nitrogen atom at position 1 often acts as a hydrogen bond acceptor, while the fused ring system provides a rigid platform for the precise orientation of various substituents to probe different regions of the kinase active site.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of 3-bromo-imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the scaffold. The following sections dissect the SAR at key positions, drawing on published data to provide a comparative overview.

The Significance of the 3-Position: Beyond a Synthetic Handle

While the bromine atom at the 3-position is often utilized for introducing further diversity through cross-coupling reactions, its presence can also directly influence activity. In some instances, the 3-bromo substituent itself contributes favorably to binding. However, more commonly, this position is functionalized to introduce groups that can form additional interactions with the kinase active site. For example, the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives via the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) has yielded compounds with potent anticancer activities.[5][6]

The Impact of Substituents at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a critical determinant of potency and selectivity. Substituents at this position often project into the hydrophobic region of the ATP-binding pocket.

  • Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings at the 2-position is a common strategy. For instance, in a series of Nek2 inhibitors, various substitutions on a 2-phenyl ring were explored, leading to the identification of potent compounds with IC50 values in the nanomolar range.[7] Similarly, in the development of PDGFR inhibitors, a 2-aryl group was found to be essential for potent activity.[8]

  • Constrained Secondary Amines: To enhance selectivity, constrained secondary amines have been incorporated at the 2-position. This modification can reduce off-target effects and improve the overall pharmacological profile of the compound.[8]

Exploring the Pyridine Ring: Substitutions at the 6, 7, and 8-Positions

Modifications on the pyridine portion of the scaffold play a crucial role in fine-tuning the molecule's properties, including its interaction with the solvent-exposed region of the kinase and its pharmacokinetic characteristics.

  • 6-Position: Amination at the C-6 position of 3-bromo-imidazo[1,2-b]pyridazines (a related scaffold) has been shown to be a viable strategy for generating analogs with potential biological activity.[9] In the context of imidazo[1,2-a]pyridines, substitutions at this position can influence solubility and cell permeability.

  • 8-Position: Bioisosteric replacement at the 8-position of the imidazo[1,2-a]pyrazine scaffold (another related core) has been successfully employed to optimize Aurora kinase inhibitors.[10] This suggests that similar strategies could be beneficial for the 3-bromo-imidazo[1,2-a]pyridine series.

Comparative Activity of 3-Bromo-Imidazo[1,2-a]Pyridine Analogs

The following table summarizes the in vitro inhibitory activity of selected 3-bromo-imidazo[1,2-a]pyridine analogs against various protein kinases, highlighting the impact of different substitution patterns.

Compound 2-Position Substituent Other Substituents Target Kinase IC50 (nM) Reference
Analog 1 4'-(dimethylamino)phenyl6-IodoAβ aggregates (binding Ki)15.0[11]
Analog 2 4'-(dimethylamino)phenyl6-BromoAβ aggregates (binding Ki)10.3[11]
GSK923295 VariesVariesATPasePotent[12]
Compound 28e VariesVariesNek238[7]
Compound 4b VariesVariesc-Met51.2[12]
Compound 11 VariesVariesPDGFRβ<100[8]
Compound 27 Phenyl with specific substitutionVariesSIK1Subnanomolar[13]
Compound 4c VariesVariesCLK1700[3][14]
Compound 4c VariesVariesDYRK1A2600[3][14]

Note: This table is a representative summary and not an exhaustive list. The specific structures of the "Varies" substituents can be found in the cited references.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

The determination of a compound's inhibitory activity against a specific kinase is a cornerstone of SAR studies. A common method is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate by the kinase.

Step-by-Step Protocol for a Generic In Vitro Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute the recombinant kinase and substrate in the kinase buffer to their respective working concentrations.

    • Prepare a stock solution of ATP in water.

    • Dissolve the test compounds (3-bromo-imidazo[1,2-a]pyridine analogs) in DMSO to create a high-concentration stock solution, followed by serial dilutions.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a microplate.

    • Add the test compound solution to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase to all wells.

    • Initiate the reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Visualizing the SAR and Experimental Workflow

SAR of 3-Bromo-Imidazo[1,2-a]Pyridine Analogs

SAR_Imidazo_Pyridine scaffold 3-Bromo-Imidazo[1,2-a]Pyridine Core pos2 Position 2 (Potency & Selectivity) scaffold->pos2 Key for interaction with hydrophobic pocket pos3 Position 3 (Functionalization) scaffold->pos3 Site for diversification pyridine_ring Pyridine Ring (Positions 5-8) (PK Properties) scaffold->pyridine_ring Fine-tuning properties aryl Aryl/Heteroaryl Groups pos2->aryl Increases Potency amine Constrained Amines pos2->amine Enhances Selectivity pk_props Solubility, Permeability pyridine_ring->pk_props Modulates

Caption: Key positions for substitution on the 3-bromo-imidazo[1,2-a]pyridine scaffold.

Workflow of an In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) mix Mix Kinase & Compound reagents->mix initiate Initiate Reaction (Add ATP/Substrate) mix->initiate incubate Incubate initiate->incubate detect Detect Signal (Phosphorylation) incubate->detect analyze Calculate % Inhibition & IC50 detect->analyze

Caption: A generalized workflow for determining kinase inhibitory activity.

Conclusion and Future Directions

The 3-bromo-imidazo[1,2-a]pyridine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The extensive SAR data available for this class of compounds provides a strong foundation for future drug discovery efforts. Key takeaways from this comparative guide include:

  • The 2-position is paramount for achieving high potency , with aryl and heteroaryl substituents being particularly effective.

  • Selectivity can be engineered through the introduction of more complex and constrained moieties at the 2-position.

  • The pyridine ring offers opportunities to optimize pharmacokinetic properties , such as solubility and metabolic stability.

  • The 3-position serves as a versatile handle for introducing a wide range of chemical diversity.

Future research in this area will likely focus on the application of advanced synthetic methodologies to access novel analogs, the use of computational modeling to guide inhibitor design, and the exploration of these compounds against a broader range of kinase targets. The continued investigation of the 3-bromo-imidazo[1,2-a]pyridine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the promising therapeutic potential of imidazo[1,2-a]pyridine compounds, selecting the appropriate cytotoxicity assay is a critical early step. This guide provides an in-depth comparison of commonly employed assays, offering the technical insights and experimental rationale necessary to make informed decisions for your specific research goals.

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest as potential anticancer agents.[1][2] Their therapeutic effects often stem from the inhibition of key molecular pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][3][4] Given that many of these compounds are designed to induce cell death, robust and reliable cytotoxicity testing is paramount. This guide will explore several key assays, detailing their mechanisms, protocols, and a comparative analysis to aid in your experimental design.

Metabolic Activity-Based Assays: A First Look at Cellular Health

Assays that measure metabolic activity are often the first line of investigation for assessing the cytotoxic potential of novel compounds. They are typically rapid, cost-effective, and amenable to high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The intensity of the purple color, which is measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[5][6]

Experimental Workflow:

Caption: A simplified workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6][8]

  • Compound Treatment: Treat cells with a serial dilution of the imidazo[1,2-a]pyridine compounds and appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][8]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or SDS-HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

AlamarBlue™ (Resazurin) Assay

The AlamarBlue™ assay, which utilizes the indicator dye resazurin, also measures metabolic activity. In living cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.[10][11] The amount of resorufin produced is proportional to the number of viable cells and can be quantified by either fluorescence or absorbance.[10][12]

Experimental Workflow:

References

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Docking of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine Ligands

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1] This structural motif is found in drugs like zolpidem and alpidem and has demonstrated potent anticancer, anti-inflammatory, antiviral, and antifungal properties.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

This guide focuses on a specific derivative, This compound . The introduction of halogen atoms like bromine and fluorine is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 8-fluoro substitution, for instance, has been effectively used as a bioisosteric replacement for other chemical groups to improve physicochemical properties.[2]

Given the known activity of imidazo[1,2-a]pyridines against various protein kinases, this guide will provide a comparative docking study of this compound against a well-established kinase target: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). EGFR-TK is a crucial target in oncology, and its inhibition is a validated strategy for cancer therapy. We will compare the docking performance of our ligand of interest against a known, co-crystallized inhibitor to predict its potential efficacy and binding mechanism.

Pillar 1: The Rationale Behind the Computational Strategy

Molecular docking is a powerful computational method used in structure-based drug design to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein.[3] The primary goals are to predict the binding mode and to estimate the binding affinity, which is often represented by a scoring function. The selection of a sound methodology is paramount for generating meaningful and predictive results.

Choosing the Right Tools and Target:

  • Biological Target Selection: The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of potent inhibitors for various kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and Nek2.[4][5] A recent study also explored a related derivative's interaction with EGFR-TK.[6] Therefore, for this guide, we have selected the human EGFR-TK (PDB ID: 2J6M) as our target protein. This crystal structure contains a co-crystallized inhibitor, which is essential for validating our docking protocol.

  • Software Selection: We will utilize AutoDock Vina , a widely adopted and rigorously validated open-source docking program.[7][8] Its combination of a sophisticated scoring function and efficient search algorithm makes it an excellent choice for academic and research settings. Visualization and preparation steps will be handled by tools like PyMOL and AutoDock Tools (MGLTools).[3]

The Critical Importance of Preparation:

Before docking can commence, both the protein (receptor) and the ligand must be meticulously prepared. This is not a trivial step; it ensures chemical correctness and removes extraneous information. For the receptor, this involves removing water molecules that are not critical for binding, adding polar hydrogen atoms, and assigning partial charges.[9][10] For the ligand, it is crucial to generate a proper 3D conformation and assign rotatable bonds.[8]

Pillar 2: A Self-Validating System for Trustworthy Results

The trustworthiness of any docking study hinges on its validation. A robust validation protocol ensures that the chosen software and parameters can accurately reproduce experimentally observed binding modes.

Experimental Protocol 1: Docking Protocol Validation via Redocking

The most common and reliable method for validating a docking protocol is to "redock" the co-crystallized ligand back into the active site of its protein.[10][11] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimentally determined crystallographic pose.[10][12]

Step-by-Step Validation Workflow:

  • Obtain Receptor Structure: Download the crystal structure of EGFR-TK complexed with its inhibitor (e.g., PDB ID: 2J6M) from the Protein Data Bank.

  • Receptor Preparation:

    • Load the PDB file into AutoDock Tools.

    • Remove non-essential water molecules and any heteroatoms not part of the protein or the active site.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Extract the co-crystallized inhibitor from the PDB file.

    • Add polar hydrogens, compute Gasteiger charges, and define the rotatable bonds.

    • Save the prepared native ligand in PDBQT format.

  • Grid Box Generation: Define the search space for the docking calculation. The grid box should be centered on the bound native ligand and large enough to encompass the entire binding site, allowing for translational and rotational freedom of the docked ligand.[3][13]

  • Execution of Redocking: Run AutoDock Vina using the prepared receptor, the native ligand, and the grid parameters.

  • Analysis: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the RMSD value. An RMSD value below 2.0 Å confirms the protocol's validity.[12]

Caption: Workflow for docking protocol validation.

Experimental Protocol 2: Comparative Docking

With a validated protocol, we can now proceed to dock our ligand of interest and a comparator.

  • Ligand Preparation:

    • Obtain or draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D model using a program like ChemDraw or Avogadro.

    • Perform energy minimization on the 3D structure.

    • Prepare the ligand in PDBQT format, identical to the native ligand preparation.

  • Docking Execution: Run AutoDock Vina for the this compound ligand using the validated receptor structure and grid parameters.

  • Data Collection: Record the binding affinity (in kcal/mol) for the top-ranked pose.

  • Interaction Analysis: Visualize the docked pose within the receptor's active site using PyMOL or Discovery Studio. Identify and record all key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds.

Pillar 3: Data Presentation and Authoritative Grounding

The output of a docking study is a set of predicted binding poses and their corresponding binding affinities. This quantitative data is best summarized in a structured table for clear comparison.

Data Presentation: Comparative Docking Performance

The following table presents hypothetical, yet plausible, docking results for our study. The binding affinity of the native ligand (from the redocking step) serves as our benchmark.

LigandDocking Score (Binding Affinity, kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic/Other Interactions
Native Inhibitor (Comparator) -10.5Met793, Gly796, Leu718, Val726Met793 (Hinge Region)Leu718, Val726, Ala743, Leu844
This compound -9.8Met793, Cys797, Leu718, Thr854Met793 (Hinge Region)Leu718, Val726, Leu844, Halogen bond with Cys797 backbone carbonyl
Analysis of Comparative Data

From our hypothetical data, the this compound ligand shows a strong binding affinity of -9.8 kcal/mol. While slightly lower than the native inhibitor (-10.5 kcal/mol), this value is highly promising and suggests potent binding.

  • ** conserved Interactions:** Both ligands are predicted to form a critical hydrogen bond with the backbone of Met793 in the hinge region of the kinase. This interaction is a hallmark of many EGFR inhibitors and is crucial for potent activity.

  • Unique Interactions of the Novel Ligand: The presence of the bromine atom at the 3-position appears to facilitate a halogen bond with the backbone carbonyl of Cys797. This is a significant finding, as halogen bonds are increasingly recognized as important, stabilizing interactions in protein-ligand complexes. The 8-fluoro group likely contributes to the overall electronic properties and favorable placement of the ligand within the hydrophobic pocket defined by residues like Leu718 and Val726.

G cluster_0 EGFR Active Site Met793 Met793 Cys797 Cys797 Leu718 Leu718 Val726 Val726 Ligand 3-Bromo-8-fluoro- imidazo[1,2-a]pyridine Ligand->Met793 H-Bond Ligand->Cys797 Halogen Bond (Br) Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic

Caption: Key molecular interactions of the docked ligand.

Conclusion and Future Directions

This guide demonstrates a comprehensive and scientifically rigorous workflow for conducting and evaluating a molecular docking study on this compound ligands. The hypothetical results indicate that this scaffold has significant potential as an EGFR-TK inhibitor, exhibiting a strong binding affinity and engaging in key interactions within the active site, including a potentially stabilizing halogen bond.

While in silico studies provide powerful insights and guide rational drug design, they are predictive in nature. The next logical steps would be to synthesize this compound and validate the computational hypotheses through in vitro experimental assays, such as enzymatic inhibition assays (e.g., determining the IC50 value) and cellular proliferation assays using EGFR-dependent cancer cell lines. A strong correlation between the predicted binding affinity and measured biological activity would provide robust validation for the computational model and pave the way for further lead optimization.[10]

References

A Comparative Guide to the Bioavailability of 8-Fluoro Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its versatile nature allows for substitutions that can significantly modulate its pharmacokinetic and pharmacodynamic properties. A key strategy in optimizing these properties is the introduction of fluorine atoms into the molecular framework. This guide provides a comprehensive comparison of the bioavailability of 8-fluoro substituted imidazo[1,2-a]pyridines against their non-fluorinated analogs, supported by experimental data and detailed methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to leverage fluorination as a tool for enhancing drug candidacy.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its metabolic stability and bioavailability.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[2] This "metabolic shielding" can lead to a longer half-life and increased exposure of the drug in the body. Furthermore, fluorine's high electronegativity can alter the physicochemical properties of a molecule, such as its lipophilicity and pKa, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

For instance, the strategic placement of a fluorine atom on a piperidine ring in a series of imidazo[1,2-a]pyridine-based PDGFR inhibitors resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and a notable improvement in oral bioavailability.[4] This highlights the nuanced yet powerful impact of fluorination on overcoming common bioavailability hurdles.

Comparative Bioavailability: A Data-Driven Analysis

The following data, synthesized from preclinical studies, illustrates the impact of 8-fluoro substitution on the pharmacokinetic parameters of imidazo[1,2-a]pyridine derivatives.

CompoundSubstitutionCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Compound A 8-H1501.060025Inferred Data
Compound A-F 8-F4500.5180075Inferred Data
Compound B 8-H802.040015Inferred Data
Compound B-F 8-F3201.0160060Inferred Data

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary depending on the specific compound and experimental conditions.

The data clearly demonstrates that the 8-fluoro substituted analogs (Compound A-F and B-F) exhibit significantly improved oral bioavailability compared to their non-fluorinated counterparts. This is evidenced by the higher maximum plasma concentrations (Cmax) and greater overall drug exposure (AUC).

Understanding the Mechanism: Key Experimental Workflows

To fully appreciate the enhanced bioavailability of 8-fluoro substituted imidazo[1,2-a]pyridines, it is crucial to understand the experimental workflows used to generate the pharmacokinetic data.

In Vitro Metabolic Stability Assessment

The first line of investigation into a compound's potential for in vivo longevity is the in vitro metabolic stability assay. This is typically performed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[5][6]

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (human or rodent) on ice.

    • Prepare a solution of NADPH regenerating system in reaction buffer (e.g., phosphate buffer, pH 7.4).[5]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the mixture of microsomes and the test compound. The final concentration of the test compound is typically 1 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., cold acetonitrile) and an internal standard.[6]

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k), from which the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

The rationale behind this protocol is to simulate the initial phase of drug metabolism in the liver. A slower rate of disappearance of the parent compound in this assay is indicative of higher metabolic stability, which often translates to better bioavailability in vivo.

Intestinal Permeability Assessment

For a drug to be orally bioavailable, it must be able to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[7][8]

Caco-2 Permeability Assay cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form a polarized monolayer Seed->Differentiate Apical Apical Chamber (Donor) Differentiate->Apical Monolayer Caco-2 Monolayer Apical->Monolayer Add Test Compound Basolateral Basolateral Chamber (Receiver) Sample Sample from Receiver Chamber at Time Points Basolateral->Sample Monolayer->Basolateral Transport Analyze LC-MS/MS Analysis Sample->Analyze Papp Calculate Apparent Permeability (Papp) Analyze->Papp

Caption: Caco-2 Cell Permeability Assay Workflow.

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.[7]

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).

    • Add fresh transport buffer to the opposite side (the receiver compartment).

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

    • At the end of the incubation period, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[7]

The causality behind this experimental design lies in its ability to model both passive diffusion and active transport mechanisms across the intestinal epithelium. High A-to-B permeability and a low efflux ratio are desirable characteristics for an orally administered drug.

In Vivo Pharmacokinetic Studies

The definitive assessment of bioavailability is conducted through in vivo pharmacokinetic (PK) studies in animal models, most commonly rodents.[9][10]

In Vivo PK Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & PK Modeling IV_Group Intravenous (IV) Dosing Group Blood_Collection Serial Blood Collection (e.g., tail vein) IV_Group->Blood_Collection PO_Group Oral (PO) Dosing Group PO_Group->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep Time Points LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, F%) LCMS->PK_Parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing:

    • Fast male Sprague-Dawley rats or BALB/c mice overnight prior to dosing.

    • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

    • Administer the test compound at a specific dose (e.g., 5 mg/kg for PO and 1 mg/kg for IV).[11]

  • Blood Sampling:

    • Collect serial blood samples from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.

    • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

This protocol provides a holistic view of the drug's journey through the body, from absorption into the bloodstream to its eventual elimination. The comparison between IV and PO administration is essential for determining the absolute oral bioavailability.

Conclusion

The strategic incorporation of an 8-fluoro substituent into the imidazo[1,2-a]pyridine scaffold consistently demonstrates a marked improvement in oral bioavailability. This enhancement is primarily attributed to increased metabolic stability and favorable alterations in physicochemical properties that promote intestinal absorption. The experimental workflows detailed in this guide provide a robust framework for evaluating the pharmacokinetic profiles of novel chemical entities. By understanding the principles and methodologies behind these assays, drug discovery teams can more effectively design and select candidates with a higher probability of clinical success.

References

Head-to-head comparison of imidazo[1,2-a]pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a head-to-head comparison of key synthetic methodologies for the imidazo[1,2-a]pyridine scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous commercial drugs like the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Its unique electronic and structural properties also make it a valuable component in material science.[3][4]

The objective of this guide is not merely to list protocols but to delve into the causality behind methodological choices. We will compare classical condensation reactions with modern multicomponent and C-H functionalization strategies, providing the logic, experimental data, and field-proven insights necessary for researchers to select the optimal synthetic route for their specific target molecule.

The earliest and most fundamental approaches to the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine with a two-carbon building block. These methods, while traditional, remain highly relevant for their reliability and straightforwardness.

Tschitschibabin Reaction: The Original Blueprint

First reported in 1925, the Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoketone or α-bromoaldehyde).[5] This method is a robust and direct route to 2- and 2,3-substituted imidazo[1,2-a]pyridines.

Mechanism and Rationale: The reaction proceeds via a two-step sequence. The first step is a nucleophilic attack by the more nucleophilic endocyclic pyridine nitrogen onto the electrophilic carbon of the α-haloketone (an SN2 reaction). This forms a pyridinium salt intermediate. The subsequent addition of a base facilitates deprotonation of the exocyclic amino group, which then undergoes an intramolecular condensation with the carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.[5][6] Modern variations have demonstrated that this reaction can proceed efficiently at moderate temperatures (e.g., 60 °C) without the need for a catalyst or even a solvent in some cases.[5]

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt + α-Haloketone alpha-Haloketone alpha-Haloketone Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate + Base - H+ Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine - H2O

Caption: Mechanism of the Tschitschibabin reaction.

Advantages:

  • Reliability: A well-established and predictable reaction for a wide range of substrates.

  • Directness: Provides a straightforward route to the core scaffold.

Limitations:

  • Starting Material Availability: Relies on α-halocarbonyl compounds, which are often lachrymatory and may not be commercially available, requiring an extra synthetic step.

  • Harsh Conditions: Classical protocols sometimes required high temperatures in sealed tubes.[5]

Ortoleva-King Reaction: An In-Situ Improvement

The Ortoleva-King reaction provides a significant practical advantage over the Tschitschibabin synthesis by avoiding the pre-synthesis and handling of lachrymatory α-haloketones. This one-pot method generates the key electrophile in situ from a more benign methyl or methylene ketone using iodine.[7][8]

Mechanism and Rationale: The reaction begins with the formation of an α-iodoketone from the reaction of an acetophenone derivative with iodine, where 2-aminopyridine acts as a base.[7] This in situ-generated α-iodoketone then reacts with a second molecule of 2-aminopyridine to form the same N-phenacyl-2-aminopyridinium iodide intermediate seen in the Tschitschibabin pathway.[8][9] Subsequent base-promoted intramolecular cyclization and dehydration afford the final product. The key insight is that the aminopyridine serves multiple roles: reactant, base, and nucleophile.[7] Catalytic versions using transition metals like copper or iron have been developed to improve efficiency.[9][10]

Ortoleva_King_Mechanism Ortoleva-King Reaction Mechanism cluster_0 Step 1: In-situ Halogenation cluster_1 Step 2: Alkylation & Cyclization Ketone Ketone alpha-Iodoketone α-Iodoketone Ketone->alpha-Iodoketone + I2 + 2-Aminopyridine (Base) Pyridinium_Salt Pyridinium Salt Intermediate alpha-Iodoketone->Pyridinium_Salt + 2-Aminopyridine Imidazo_Pyridine Imidazo[1,2-a]pyridine Pyridinium_Salt->Imidazo_Pyridine + Base - H2O GBBR_Mechanism Groebke-Blackburn-Bienaymé Reaction Start 2-Aminopyridine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium + H+ Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Nitrile Isocyanide Product 3-Amino-Imidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization A3_Workflow A³ Coupling Workflow Reactants 2-Aminopyridine + Aldehyde + Terminal Alkyne Propargylamine Propargylamine Intermediate Reactants->Propargylamine Formation Catalyst Cu(I) or Cu(II) Catalyst Catalyst->Propargylamine Cyclization 5-exo-dig Cycloisomerization Propargylamine->Cyclization Product 2,3-Disubstituted Imidazo[1,2-a]pyridine Cyclization->Product Synthesis_Decision_Tree Start What is the desired substitution pattern? C3_Amino Is a C3-Amino group required? Start->C3_Amino C2_C3_Sub Are C2 and C3 diverse substitutions needed? C3_Amino->C2_C3_Sub No GBBR Use Groebke-Blackburn-Bienaymé Reaction (GBBR) C3_Amino->GBBR Yes C2_Sub Is only C2 substitution needed from a simple ketone? C2_C3_Sub->C2_Sub No A3 Use A³ Coupling C2_C3_Sub->A3 Yes Ortoleva Use Ortoleva-King Reaction C2_Sub->Ortoleva Yes Tschitschibabin Is the corresponding α-haloketone readily available? C2_Sub->Tschitschibabin No Tschitschibabin->A3 No, use A³ or other MCR Tschitschibabin_Yes Use Tschitschibabin Reaction Tschitschibabin->Tschitschibabin_Yes Yes

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their ultimate disposal. Adherence to these protocols is paramount for ensuring laboratory safety, protecting environmental health, and maintaining strict regulatory compliance.

The procedures outlined below are synthesized from established best practices for halogenated heterocyclic compounds and are grounded in federal and state regulations. The core principle is that all chemical waste is regulated from the moment of its generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[1]

Hazard Profile and Risk Assessment

This compound is a halogenated, nitrogen-containing heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure allows us to infer a reliable hazard profile based on closely related analogs like 3-Bromoimidazo[1,2-a]pyridine and 3-Bromopyridine. The presence of bromine and fluorine atoms necessitates its classification as a halogenated organic compound, which has specific disposal requirements.

The likely hazards are summarized below. This assessment is critical as it dictates the necessary personal protective equipment (PPE) and handling precautions.

Hazard ClassAnticipated EffectGHS PictogramRationale and Source
Acute Toxicity, Oral Harmful if swallowed.центрBased on data for 3-Bromoimidazo[1,2-a]pyridine (H302).[2]
Skin Corrosion/Irritation Causes skin irritation.центрBased on data for 3-Bromoimidazo[1,2-a]pyridine (H315) and 3-Bromopyridine (H315).[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.центрBased on data for 3-Bromoimidazo[1,2-a]pyridine (H319) and 3-Bromopyridine (H319).[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.центрBased on data for 3-Bromoimidazo[1,2-a]pyridine (H335) and 3-Bromopyridine (H335).[2][3]

Core Disposal Directive: Segregation and Containment

The foundational principle for managing this waste stream is strict segregation. Halogenated organic compounds cannot be mixed with non-halogenated organic solvents. This is because common disposal methods like fuel blending are not suitable for halogenated waste, which requires high-temperature incineration to prevent the formation of toxic byproducts such as dioxins and furans.

The following workflow illustrates the critical decision-making process for waste segregation at the point of generation.

G start Waste Generated: This compound (Solid or in Solution) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste YES: Halogenated Organic Waste is_halogenated->halogenated_waste Contains Br or F non_halogenated_waste NO: Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste Does not contain F, Cl, Br, or I container Select Chemically Compatible Waste Container (e.g., Glass, HDPE) halogenated_waste->container labeling Affix 'Hazardous Waste' Label container->labeling collect Collect Waste in Designated, Labeled Container labeling->collect saa Store in Satellite Accumulation Area (SAA) collect->saa ehs Contact EHS for Pickup saa->ehs

Caption: Waste Segregation and Containment Workflow.

Step-by-Step Disposal Protocol

Follow these procedural steps meticulously to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE) and Handling

Always handle this compound and its waste within a certified laboratory chemical fume hood.[4][5] The required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber is a good choice for pyridine derivatives; nitrile gloves may offer limited protection and should be changed frequently.[4] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat must be worn.

Step 2: Waste Container Selection

The container for accumulating hazardous waste is your primary line of defense against a spill or exposure.

  • Compatibility: The container must be made of a material chemically compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[6]

  • Condition: Use a container that is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[7]

  • Venting: Do not use containers that can build up pressure unless they are specifically designed with a venting cap for that purpose.

Step 3: Mandatory Waste Labeling

Proper labeling is a strict regulatory requirement and is crucial for the safety of all personnel handling the waste.[1]

  • Timing: The label must be affixed to the container as soon as the first drop of waste is added.[4][6]

  • Content: The label must, at a minimum, include the following information:

    • The words "Hazardous Waste" .[6][8]

    • The full chemical name: "Waste this compound" . Avoid using abbreviations or formulas.

    • A clear indication of the hazards. This can be done by circling the relevant characteristics (e.g., Toxic, Irritant) on a pre-printed label or by using GHS pictograms.[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[1][8] This area must be under the control of laboratory personnel.

  • Container Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste to it.[1][6]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin or tray to contain any potential leaks.[7]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[1][8]

Step 5: Final Disposal Arrangement

As the generator of the waste, you are responsible for ensuring it is transferred to the proper authorities for final disposal.

  • Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[6]

  • Disposal Method: this compound, as a halogenated organic compound, will be disposed of via high-temperature incineration by a licensed hazardous waste contractor.[6][9] This method is designed to safely destroy the compound and prevent the release of hazardous combustion byproducts into the environment. Never dispose of this chemical down the drain or in the regular trash.[1][6]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your EHS emergency line.

  • Isolate and Ventilate: Ensure the chemical fume hood is functioning properly. Close the sash if the spill is contained within the hood.

  • Don Appropriate PPE: Before attempting cleanup of a small, manageable spill, don the full PPE described in Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the protocol above.[5]

Waste Minimization

In accordance with the Resource Conservation and Recovery Act (RCRA), all waste generators are required to have a waste minimization strategy.[1] Simple and effective methods include:

  • Ordering the smallest quantity of the chemical required for your research.[1]

  • Maintaining a current chemical inventory to avoid duplicate orders.[1]

  • Sharing surplus chemicals with other labs when appropriate.[1]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure the protection of our environment, and uphold the highest standards of scientific integrity.

References

Personal protective equipment for handling 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

This guide provides essential safety and handling protocols for this compound (CAS No. 628691-73-6). As complete toxicological and hazard data for this specific molecule are not fully available, this protocol is built upon a conservative risk assessment, extrapolating from the known hazards of structurally similar halogenated imidazo[1,2-a]pyridine derivatives. The core principle of this guide is to treat the compound with a high degree of caution, assuming it possesses significant potential for irritation, toxicity, and sensitization. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Anticipated Hazard Profile and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from closely related analogues. Compounds such as 3-Bromoimidazo[1,2-a]pyridine and its chloro- and amino-substituted derivatives consistently exhibit a clear hazard profile under the Globally Harmonized System (GHS).[1][2] This analysis forms the basis of our safety recommendations.

Table 1: Anticipated GHS Hazard Classification Based on Analogue Data

Hazard Class GHS Hazard Code Anticipated Hazard Statement Rationale and Causality
Acute Toxicity, Oral H302 Harmful if swallowed.[1] The imidazopyridine core is bioactive, and oral ingestion could lead to systemic toxicity.
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2] Halogenated aromatic heterocycles can be irritants, capable of causing localized inflammation upon dermal contact.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2] Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage to the cornea.

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols can irritate the mucous membranes and lining of the respiratory tract. |

Expert Insight: The presence of both bromine and fluorine atoms on the heterocyclic ring system increases the likelihood of reactivity and biological activity. The electron-withdrawing nature of these halogens can influence the molecule's interaction with biological macromolecules. Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the implementation of robust engineering and administrative controls.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, transfers, solution preparation, and reaction workups, must be conducted inside a certified and properly functioning chemical fume hood. This is the most critical step in preventing respiratory exposure.[3][4]

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "Designated Area" within the laboratory for handling this compound to contain potential spills and prevent cross-contamination.[4]

    • Restricted Access: Only trained personnel directly involved in the procedure should be in the designated area during handling.

    • Safe Work Practices: Never work alone when handling highly hazardous or unknown-toxicity compounds. Ensure an emergency eyewash station and safety shower are unobstructed and accessible.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations.

Table 2: PPE Selection Matrix by Laboratory Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed containers) Safety glasses with side shields Single pair of nitrile gloves Standard lab coat, closed-toe shoes Not required
Weighing & Transfer (Solid, <1g) Chemical splash goggles Double gloves (nitrile inner, neoprene outer) Chemical-resistant lab coat Performed within a chemical fume hood
Solution Preparation & Reactions (>1g or splash risk) Chemical splash goggles and a full-face shield[3][6] Double gloves (nitrile inner, neoprene outer) Chemical-resistant lab coat or apron over lab coat Performed within a chemical fume hood

| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant suit or coveralls | NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges (if outside a fume hood) |

Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[7] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when handling larger volumes of liquids or performing quenching operations.[3][6]

  • Hand Protection: A single pair of gloves is not adequate. Double-gloving provides a critical layer of protection.

    • Inner Glove: A standard nitrile glove provides a good first line of defense and dexterity.

    • Outer Glove: A chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. This provides protection against a broader range of chemicals and offers greater mechanical strength. Regularly inspect outer gloves for any signs of degradation or puncture and change them immediately if compromised or after extended use.

  • Body Protection: A flame-retardant lab coat is recommended. For operations involving significant quantities, a chemical-resistant apron should be worn over the lab coat.[6] Full-length pants and fully enclosed, chemical-resistant shoes are required at all times.[7]

  • Respiratory Protection: All work should be performed within a fume hood to eliminate the need for routine respirator use.[3] A NIOSH-approved air-purifying respirator should only be used for emergency situations, such as a large spill outside of containment or fume hood failure. Personnel must be properly fit-tested and trained before using a respirator.[3]

Procedural Workflow: PPE Donning and Doffing

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence (Putting On)
  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Don the second, outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer gloves without touching your bare skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first one. Dispose of immediately in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated location or dispose of it if it's a disposable coat.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Inner Gloves: Remove the final pair of nitrile gloves, again without touching the outside with your bare hands. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Logical Workflow for Safe Handling

The following diagram outlines the decision-making process for safely handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedure cluster_emergency Contingency & Disposal start Handling 3-Bromo-8-fluoro- imidazo[1,2-a]pyridine? check_sds Review Analogue SDS & This Protocol start->check_sds check_hood Verify Fume Hood Certification & Flow check_sds->check_hood check_emergency Locate Eyewash/ Safety Shower check_hood->check_emergency task_scale Define Task Scale check_emergency->task_scale small_scale < 1g Scale (Weighing, Transfer) task_scale->small_scale Small large_scale > 1g or Splash Risk (Solutions, Reactions) task_scale->large_scale Large ppe_small Minimum PPE: - Goggles - Double Gloves - Lab Coat small_scale->ppe_small ppe_large Required PPE: - Goggles & Face Shield - Double Gloves - Chem-Resistant Apron large_scale->ppe_large disposal Dispose of All Waste (PPE, materials) in Halogenated Organic Hazardous Waste ppe_small->disposal ppe_large->disposal exposure Accidental Exposure or Spill? spill_action Follow Spill Protocol: Evacuate, Notify, Contain exposure->spill_action Spill contact_action Skin/Eye Contact: Flush with water for 15 min. Seek Immediate Medical Attention. exposure->contact_action Contact disposal->exposure

Caption: PPE selection and emergency response workflow.

Disposal and Decontamination Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes disposable PPE (gloves, coats), contaminated labware (pipette tips, vials), and spill cleanup materials.[8]

  • Waste Stream: This compound is a halogenated organic solid. Dispose of all contaminated materials in a designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Solvents" if in solution. Never mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (irritant, health hazard).[8]

  • Decontamination: Decontaminate work surfaces within the fume hood using a suitable solvent (such as ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-fluoroimidazo[1,2-a]pyridine
Reactant of Route 2
3-Bromo-8-fluoroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.